2,3,5-Trichloropyridine-4-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,5-trichloropyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNIINCSHCFUNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376630 | |
| Record name | 2,3,5-Trichloropyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251997-31-6 | |
| Record name | 2,3,5-Trichloropyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-Trichloroisonicotinaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis of 2,3,5-Trichloropyridine-4-carbaldehyde from 2,3,5-Trichloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,3,5-trichloropyridine-4-carbaldehyde from 2,3,5-trichloropyridine. The primary method detailed is the ortho-directed metallation followed by formylation, a robust strategy for the functionalization of halogenated pyridines. This document includes a detailed experimental protocol, a summary of expected quantitative data, and visualizations of the reaction pathway and experimental workflow.
Introduction
2,3,5-Trichloropyridine and its derivatives are important intermediates in the synthesis of agrochemicals and pharmaceuticals. The introduction of a formyl group at the 4-position of the pyridine ring creates a versatile handle for further chemical transformations, enabling the development of novel compounds with potential biological activity. Due to the electron-deficient nature of the pyridine ring, classical electrophilic substitution reactions such as the Vilsmeier-Haack formylation are often challenging. A more effective approach is the use of organolithium chemistry, where a strong base can selectively deprotonate the ring, followed by quenching with a suitable formylating agent.
This guide focuses on the lithiation of 2,3,5-trichloropyridine using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or through a halogen-metal exchange with n-butyllithium (n-BuLi), followed by formylation with N,N-dimethylformamide (DMF).
Reaction Synopsis and Mechanism
The synthesis proceeds via a two-step process:
-
Lithiation: 2,3,5-Trichloropyridine is treated with a strong lithium base at low temperature. The most acidic proton, located at the C-4 position, is abstracted to form a lithiated intermediate. The regioselectivity is directed by the inductive effects of the flanking chlorine atoms at positions 3 and 5, and the nitrogen atom in the pyridine ring.
-
Formylation: The resulting organolithium species, a potent nucleophile, is then reacted with N,N-dimethylformamide (DMF). The nucleophilic carbon at the 4-position attacks the electrophilic carbonyl carbon of DMF. Subsequent aqueous workup hydrolyzes the intermediate to yield the desired this compound.
Detailed Experimental Protocol
The following protocol is a synthesized procedure based on established methods for the ortho-formylation of polychlorinated pyridines.
Materials:
-
2,3,5-Trichloropyridine (Starting Material)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M) or Lithium Diisopropylamide (LDA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Septa and needles for air-sensitive transfers
-
Dry ice/acetone or cryocooler for maintaining low temperatures
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with 2,3,5-trichloropyridine (1.0 eq). Anhydrous THF is added to dissolve the starting material. The flask is then cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: A solution of n-butyllithium in hexanes (1.1 eq) is added dropwise to the stirred solution of 2,3,5-trichloropyridine, ensuring the internal temperature is maintained below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours. The formation of the lithiated species can sometimes be observed by a change in color.
-
Formylation: Anhydrous DMF (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for an additional 1-2 hours and then allowed to slowly warm to room temperature overnight.
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and extracted three times with diethyl ether or ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel (eluent: a mixture of hexanes and ethyl acetate) to afford the pure this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Expected Value |
| Yield | 60-80% |
| Purity | >95% (after chromatography) |
| Molecular Formula | C₆H₂Cl₃NO |
| Molecular Weight | 210.45 g/mol |
| Appearance | White to off-white solid |
Visualizations
Reaction Pathway
An In-Depth Technical Guide to 2,3,5-Trichloropyridine-4-carbaldehyde and its Precursor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide provides comprehensive information on 2,3,5-Trichloropyridine-4-carbaldehyde and its closely related precursor, 2,3,5-Trichloropyridine. Due to the limited availability of specific experimental data for this compound in the public domain, this document extensively covers the properties and synthesis of 2,3,5-Trichloropyridine, which serves as a critical starting material.
Core Compound: this compound
This compound, also known as 2,3,5-trichloroisonicotinaldehyde, is a chlorinated pyridine derivative.[1]
CAS Number: 251997-31-6[1]
Chemical Formula: C₆H₂Cl₃NO[1]
Synonyms:
-
2,3,5-TRICHLOROPYRIDINE-4-CARBOXALDEHYDE[1]
-
2,3,5-TRICHLORO-4-FORMYLPYRIDINE[1]
-
2,3,5-TRICHLORO-4-FORMYLPYRIDINE 97%[1]
-
2,3,5-trichloroisonicotinaldehyde[1]
Currently, detailed public information regarding the specific physical and chemical properties, comprehensive experimental protocols for its synthesis, and its direct applications in drug development, including specific signaling pathways, is limited. It is primarily recognized as a chemical intermediate.
Precursor Analysis: 2,3,5-Trichloropyridine
A comprehensive understanding of the precursor, 2,3,5-Trichloropyridine, is essential for researchers working with its derivatives. This compound is a vital intermediate in the synthesis of a variety of agrochemicals and pharmaceuticals.[2]
Chemical and Physical Properties of 2,3,5-Trichloropyridine
A summary of the key quantitative data for 2,3,5-Trichloropyridine is presented below.
| Property | Value | Source(s) |
| CAS Number | 16063-70-0 | [2][3][4] |
| Molecular Formula | C₅H₂Cl₃N | [2][3] |
| Molecular Weight | 182.43 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 46-50 °C | [3][5] |
| Boiling Point | 219 °C | [3] |
| Density | 1.58 g/cm³ | [4] |
| Solubility | Slightly soluble in water; Soluble in organic solvents. | [3][4] |
Experimental Protocols for the Synthesis of 2,3,5-Trichloropyridine
Several methods for the synthesis of 2,3,5-trichloropyridine have been documented. A prevalent method involves the reductive dechlorination of more highly chlorinated pyridines.
Method 1: Reductive Dechlorination of Pentachloropyridine
This method involves the reaction of pentachloropyridine with metallic zinc in a strongly alkaline aqueous solution.
-
Reactants and Reagents:
-
Pentachloropyridine
-
Zinc dust
-
6N Ammonium hydroxide
-
Toluene (or other water-immiscible reaction medium)
-
-
Procedure:
-
To a 3-neck flask equipped with a reflux condenser, heater, thermometer, and stirrer, add 6N ammonium hydroxide, zinc dust, toluene, and pentachloropyridine.
-
Heat the mixture to approximately 70-75 °C with continuous stirring. The pH of the mixture should be maintained at 11 or above.
-
Maintain the reaction at this temperature for a period of 5 to 35 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove insoluble materials.
-
The filter cake is washed with toluene, and the wash is combined with the filtrate.
-
The 2,3,5-trichloropyridine product can then be isolated from the filtrate, for example, by distillation.
-
Method 2: Synthesis from Chloral and Acrylonitrile
A patented method describes the synthesis of 2,3,5-trichloropyridine from chloral and acrylonitrile.
-
Reactants and Reagents:
-
Chloral
-
Acrylonitrile
-
Cuprous chloride (catalyst)
-
Hydroquinone (polymerization inhibitor)
-
Polyethylene glycol 200 (phase transfer catalyst)
-
Hydrogen chloride gas
-
-
Procedure:
-
In a flask, mix chloral and acrylonitrile.
-
Add cuprous chloride, hydroquinone, and polyethylene glycol 200.
-
Heat the reaction mixture to 60-90 °C for 20-40 hours to form the intermediate, 2,4,4-trichloro-4-formylbutyronitrile.
-
Heat the resulting reaction liquid to 60-100 °C.
-
Slowly introduce hydrogen chloride gas into the reaction liquid to induce cyclization, forming 2,3,5-trichloropyridine.[6]
-
Logical Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of 2,3,5-Trichloropyridine via reductive dechlorination.
Applications in Research and Development
Agrochemicals
2,3,5-Trichloropyridine is a key building block in the production of herbicides and pesticides.[2] For instance, it can be converted to 3,5-dichloro-2-pyridinol, an important precursor for certain insecticides.[3]
Pharmaceuticals
In the pharmaceutical industry, 2,3,5-Trichloropyridine serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.[2] Derivatives of trichloropyridine have been investigated for a range of biological activities, though specific links to this compound in drug discovery are not well-documented in available literature.
Potential Synthesis of this compound
A plausible synthetic route to this compound involves the formylation of 2,3,5-Trichloropyridine. A common method for such a transformation is the Vilsmeier-Haack reaction. This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then reacts with the aromatic substrate to introduce an aldehyde group.
The following diagram illustrates the conceptual pathway for the synthesis of this compound from 2,3,5-Trichloropyridine.
Conclusion
References
- 1. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,3,5-Trichloropyridine CAS 16063-70-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. agrochemx.com [agrochemx.com]
- 5. fishersci.com [fishersci.com]
- 6. CN112159349B - Synthetic method of 2,3, 5-trichloropyridine - Google Patents [patents.google.com]
Formylation of 2,3,5-Trichloropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the primary method for the formylation of 2,3,5-trichloropyridine, a critical transformation for synthesizing valuable chemical intermediates in the pharmaceutical and agrochemical industries. The resulting product, 2,3,5-trichloro-4-pyridinecarboxaldehyde (also known as 2,3,5-trichloroisonicotinaldehyde), serves as a versatile building block for more complex molecules. Due to the electron-deficient nature of the trichlorinated pyridine ring, classical electrophilic formylation methods are generally ineffective. Therefore, this guide focuses on the most successful and documented approach: Directed ortho-Metalation (DoM).
Directed ortho-Metalation (DoM) via Lithiation
Directed ortho-metalation is a powerful strategy for the functionalization of aromatic and heteroaromatic compounds. In the case of 2,3,5-trichloropyridine, the inductive effects of the chlorine atoms and the directing effect of the pyridine nitrogen atom make the C-4 proton the most acidic. Consequently, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can selectively abstract this proton at low temperatures to form a transient organolithium species. This intermediate is then trapped with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield the desired 4-formyl product after aqueous workup.
Reaction Scheme and Mechanism
The overall transformation involves a two-step, one-pot process: deprotonation followed by electrophilic quench. The pyridine nitrogen and chlorine substituents direct the deprotonation to the C-4 position, ensuring high regioselectivity.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of 2,3,5-trichloro-4-pyridinecarboxaldehyde via the DoM approach.
| Parameter | Value |
| Reactant | 2,3,5-Trichloropyridine |
| Base | Lithium Diisopropylamide (LDA) |
| Formylating Agent | N,N-Dimethylformamide (DMF) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78 °C |
| Reaction Time | 1 hour (lithiation), 1 hour (formylation) |
| Yield | 83% |
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of 2,3,5-trichloro-4-pyridinecarboxaldehyde.
Materials:
-
2,3,5-Trichloropyridine
-
Diisopropylamine, freshly distilled from CaH₂
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated prior to use)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Dropping funnels
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Standard glassware for extraction and purification
Procedure:
-
Preparation of LDA Solution: In a flame-dried, three-neck flask under an inert atmosphere of argon, add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath. To the cold THF, add freshly distilled diisopropylamine (1.1 equivalents). Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
Lithiation of 2,3,5-Trichloropyridine: Prepare a solution of 2,3,5-trichloropyridine (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cold LDA solution over 30 minutes, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour.
-
Formylation: Slowly add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture. Continue stirring at -78 °C for an additional hour.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography to yield 2,3,5-trichloro-4-pyridinecarboxaldehyde as a solid.
Vilsmeier-Haack Reaction: An Unsuitable Alternative
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction employs a Vilsmeier reagent, typically formed from DMF and an acid chloride like phosphorus oxychloride (POCl₃), which acts as the electrophile.
However, this method is generally not applicable to highly halogenated, electron-deficient pyridines such as 2,3,5-trichloropyridine. The three electron-withdrawing chlorine atoms deactivate the pyridine ring towards electrophilic aromatic substitution, making the Vilsmeier-Haack reaction fail or proceed with extremely low yields. The DoM approach circumvents this limitation by generating a highly nucleophilic organolithium intermediate, which readily reacts with the formylating agent.
Conclusion
For the successful and high-yielding formylation of 2,3,5-trichloropyridine, the Directed ortho-Metalation (DoM) method is the strategy of choice. It overcomes the inherent low reactivity of the electron-deficient pyridine ring towards electrophilic attack by utilizing a highly reactive organolithium intermediate. This technical guide provides the necessary theoretical background, quantitative data, and a detailed experimental protocol to enable researchers to effectively synthesize 2,3,5-trichloro-4-pyridinecarboxaldehyde, a key building block for further chemical innovation.
Physical properties of 2,3,5-Trichloropyridine-4-carbaldehyde (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the known physical properties of 2,3,5-Trichloropyridine-4-carbaldehyde, a compound of interest in medicinal chemistry and drug development. Due to its structural similarity to other pyridine derivatives with known biological activity, understanding its fundamental physicochemical characteristics is crucial for further research and application.
Physical Properties
The available data for the melting and boiling points of this compound are summarized below. It is important to note that while a measured boiling point is available, a definitive experimentally determined melting point has not been identified in the reviewed literature.
| Property | Value | Notes |
| Melting Point | Not available | - |
| Boiling Point | 274 °C (at 760 mmHg) | Measured value. |
| 274.0 ± 35.0 °C | Predicted value. |
Experimental Protocols
While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, standard methodologies for organic compounds would be employed.
Melting Point Determination (General Protocol)
The melting point of a solid organic compound is typically determined using a capillary melting point apparatus.
-
Sample Preparation: A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first liquid appears in the sample and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the substance. A narrow melting range is indicative of a pure compound.
Boiling Point Determination (General Protocol)
The boiling point of a liquid organic compound can be determined using a variety of methods, including distillation or the Thiele tube method.
-
Apparatus Setup (Thiele Tube): A small amount of the liquid is placed in a small test tube, and an inverted capillary tube (sealed at the top) is placed inside. The test tube is attached to a thermometer.
-
Heating: The apparatus is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) to ensure even heat distribution.
-
Observation: As the liquid is heated, air trapped in the capillary tube will bubble out. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube. The heat source is then removed, and the temperature at which the liquid is drawn back into the capillary tube is also recorded as the boiling point.
Synthetic Pathway
This compound can be synthesized from its precursor, 2,3,5-Trichloropyridine. A plausible synthetic workflow is outlined below.
Caption: Plausible synthetic workflow for this compound.
Solubility Profile of 2,3,5-Trichloropyridine-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2,3,5-Trichloropyridine-4-carbaldehyde, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Due to the limited availability of public-domain quantitative solubility data for this specific compound, this document provides a comprehensive framework for its empirical determination. It includes a detailed experimental protocol for assessing solubility in common laboratory solvents, a structured template for data presentation, and a discussion on the theoretical solubility based on the compound's molecular structure. This guide is intended to equip researchers and drug development professionals with the necessary tools to accurately determine and apply the solubility characteristics of this compound in their work.
Introduction
This compound is a heterocyclic aldehyde of significant interest in synthetic chemistry. Its utility as a building block for more complex molecules, particularly in the agrochemical and pharmaceutical industries, necessitates a thorough understanding of its physicochemical properties. Among these, solubility is a critical parameter that influences reaction kinetics, purification strategies, formulation development, and bioavailability.
A comprehensive search of scientific literature and chemical databases reveals a notable lack of specific quantitative solubility data for this compound in common organic solvents. This guide aims to bridge this knowledge gap by providing a robust, generalized experimental protocol for determining its solubility, thereby enabling researchers to generate reliable and reproducible data.
Theoretical Solubility Profile
The molecular structure of this compound—a pyridine ring substituted with three chlorine atoms and a carbaldehyde group—offers insights into its likely solubility behavior.
-
Polarity: The presence of the nitrogen atom in the pyridine ring and the carbonyl group in the carbaldehyde function imparts polarity to the molecule.
-
Hydrogen Bonding: The carbaldehyde group can act as a hydrogen bond acceptor.
-
Chlorine Substitution: The three electron-withdrawing chlorine atoms reduce the electron density of the aromatic ring and increase the molecule's lipophilicity.
Based on these features, it can be predicted that this compound will exhibit appreciable solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, as well as in chlorinated solvents like dichloromethane and chloroform. Its solubility is expected to be lower in non-polar hydrocarbon solvents (e.g., hexane, toluene) and limited in aqueous solutions.
Experimental Determination of Solubility
To obtain precise solubility values, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in various solvents.
Materials and Equipment
-
This compound (high purity)
-
A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.
Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated supernatant.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Record the temperature at which the solubility was determined.
-
The following diagram illustrates the general workflow for this experimental protocol.
Figure 1. Experimental workflow for the determination of solubility.
Data Presentation
To facilitate comparison and analysis, all experimentally determined solubility data should be recorded in a structured format. The following table provides a template for organizing these results.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis | Notes |
| Water | 25 | HPLC | |||
| Ethanol | 25 | HPLC | |||
| Methanol | 25 | HPLC | |||
| Acetone | 25 | HPLC | |||
| Ethyl Acetate | 25 | HPLC | |||
| Dichloromethane | 25 | HPLC | |||
| Toluene | 25 | HPLC | |||
| Hexane | 25 | HPLC | |||
| Dimethyl Sulfoxide (DMSO) | 25 | HPLC | |||
| Dimethylformamide (DMF) | 25 | HPLC |
Conclusion
While published quantitative solubility data for this compound is scarce, its solubility profile can be reliably established through systematic experimental investigation. This guide provides the theoretical basis, a detailed experimental protocol, and a standardized format for data presentation to aid researchers in this endeavor. Accurate solubility data is fundamental for the effective application of this versatile chemical intermediate in research, development, and manufacturing.
Commercial Availability and Technical Profile of 2,3,5-Trichloropyridine-4-carbaldehyde: A Guide for Researchers
For Immediate Release:
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability, key technical data, and a detailed synthetic protocol for 2,3,5-Trichloropyridine-4-carbaldehyde (CAS No. 251997-31-6). This highly functionalized pyridine derivative serves as a critical building block in the synthesis of novel pharmaceuticals and agrochemicals.
Commercial Availability
This compound is commercially available from a number of specialized chemical suppliers. Researchers can procure this compound in various quantities, from grams to kilograms, to support laboratory-scale research and development. While lead times and pricing vary by supplier, the compound is readily accessible for research purposes.
| Supplier | Purity | Available Quantities |
| Frontier Specialty Chemicals | 96% | 1g, 5g, Bulk inquiries welcome |
| P&S Chemicals | Information available upon request | Inquire for quotation |
| Zhejiang Jiuzhou Chem Co., Ltd | 99% | Kilogram to Metric Ton scale |
| Finetech Industry Limited | Information available upon request | Various pack sizes, custom synthesis, and bulk quantities |
Table 1: Commercial Suppliers of this compound
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and available spectroscopic data for this compound is presented below. This information is crucial for reaction planning, characterization, and quality control.
| Property | Value |
| CAS Number | 251997-31-6[1] |
| Molecular Formula | C₆H₂Cl₃NO[2] |
| Molecular Weight | 210.445 g/mol [1] |
| IUPAC Name | This compound[2] |
| Synonyms | 2,3,5-Trichloropyridine-4-carboxaldehyde, 2,3,5-Trichloro-4-formylpyridine, 2,3,5-Trichloroisonicotinaldehyde[2] |
| Appearance | White powder[2] |
| Purity | Up to 99% (LCMS)[2] |
Table 2: Physicochemical Properties of this compound
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a plausible synthetic route can be extrapolated from known chemical transformations. A common method for the introduction of a formyl group at the 4-position of a pyridine ring is through the Vilsmeier-Haack reaction on an activated pyridine derivative or via metal-halogen exchange followed by quenching with a formylating agent.
A potential synthetic pathway could involve the lithiation of a suitable polychlorinated pyridine precursor, such as 2,3,5,6-tetrachloropyridine, followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). The regioselectivity of the lithiation would be a critical factor in this approach.
Below is a generalized experimental workflow for such a transformation.
Figure 1. Proposed synthetic workflow for this compound.
Signaling Pathways and Applications
As a functionalized building block, this compound is not directly involved in signaling pathways. However, its derivatives are of significant interest in drug discovery and agrochemical research. The aldehyde functional group provides a versatile handle for a wide range of chemical transformations, including but not limited to:
-
Reductive amination: To introduce substituted aminomethyl groups, which are common pharmacophores.
-
Wittig and related olefination reactions: To form carbon-carbon double bonds for the synthesis of more complex scaffolds.
-
Oxidation: To generate the corresponding carboxylic acid, a key functional group in many bioactive molecules.
-
Condensation reactions: With various nucleophiles to construct heterocyclic ring systems.
The logical relationship for its utilization in a drug discovery cascade is depicted below.
Figure 2. Role in a typical drug discovery workflow.
This technical guide serves as a starting point for researchers interested in utilizing this compound. For detailed experimental procedures and safety information, it is imperative to consult the supplier's documentation and relevant chemical safety resources.
References
Navigating the Synthetic Landscape of 2,3,5-Trichloropyridine-4-carbaldehyde: A Technical Guide to Potential Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5-Trichloropyridine-4-carbaldehyde is a halogenated heterocyclic aldehyde with significant potential as a versatile building block in medicinal chemistry and materials science. The presence of three chlorine atoms on the pyridine ring, coupled with a reactive aldehyde functionality, offers a unique scaffold for the synthesis of a diverse array of novel derivatives. The electron-withdrawing nature of the chlorine substituents is anticipated to influence the reactivity of the aldehyde group and the overall physicochemical properties of the resulting molecules. This technical guide provides an in-depth exploration of the known and potential derivatives of this compound, offering detailed experimental protocols for their synthesis based on established chemical principles. While specific quantitative data on the biological activities of these derivatives are not extensively available in the public domain, this document aims to serve as a foundational resource for researchers seeking to explore the chemical space and therapeutic potential of this intriguing scaffold.
I. Core Reactions and Potential Derivatives
The aldehyde group of this compound is a versatile handle for a variety of chemical transformations. Based on the well-established reactivity of aromatic aldehydes, several classes of derivatives can be readily synthesized.
Imine (Schiff Base) Derivatives
The condensation of this compound with primary amines is expected to readily form imine derivatives, also known as Schiff bases. These compounds are valuable intermediates and have shown a wide range of biological activities.
Reaction Scheme:
The Biological Frontier of Substituted Trichloropyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted trichloropyridines represent a versatile class of heterocyclic compounds with a significant and continually expanding role in agrochemicals and pharmaceuticals. The strategic placement of three chlorine atoms on the pyridine ring, combined with various substitutions, gives rise to a diverse array of molecules with potent biological activities. This technical guide provides an in-depth overview of the known biological activities of substituted trichloropyridines, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support ongoing research and development efforts.
Core Biological Activities and Quantitative Data
The biological activities of substituted trichloropyridines are broad, encompassing herbicidal, insecticidal, fungicidal, antibacterial, and anticancer properties. The nature and position of the substituent group on the trichloropyridine scaffold are critical in determining the specific activity and potency of the compound.
Herbicidal Activity
Substituted trichloropyridines are foundational to the development of several key herbicides. The most prominent example is Triclopyr, a selective systemic herbicide used to control broadleaf weeds.[1] Its mechanism of action involves mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of the target plant.[2]
Table 1: Herbicidal Activity of Trichloropyridine Derivatives
| Compound/Derivative | Target Weed Species | Activity Metric | Value | Reference |
| Triclopyr | Broadleaf Weeds | General | Effective Control | [1][2] |
| 3,5,6-trichloro-4-hydroxypicolinic acid | Various Weed Species | LD50 / GR50 | Calculation Method Available | [3] |
Insecticidal Activity
The insecticidal properties of trichloropyridine derivatives are notably represented by Chlorpyrifos, an organophosphate insecticide. While Chlorpyrifos itself is not a substituted trichloropyridine, its primary metabolite, 3,5,6-trichloro-2-pyridinol (TCP), is.[4] TCP has been shown to possess its own toxicological profile and contributes to the overall insecticidal and environmental impact of Chlorpyrifos.[5][6][7]
Table 2: Insecticidal Activity Data
| Compound/Derivative | Target Insect | Activity Metric | Value | Reference |
| Chlorpyrifos (metabolizes to TCP) | Various insects | LD50 / LC50 | Varies by species and application | [8][9] |
| 3,5,6-trichloro-2-pyridinol (TCP) | Not specified | Toxicity | Contributes to overall toxicity | [4] |
Note: Quantitative data directly linking specific substituted trichloropyridines to insecticidal LD50/LC50 values is limited. The data often pertains to the parent compounds that metabolize into trichloropyridine derivatives.
Antimicrobial and Antifungal Activity
Research into the antimicrobial and antifungal potential of substituted trichloropyridines is an active area. Derivatives of 3,5,6-trichloropyridin-2-ol have been synthesized and screened for their activity against various bacterial and fungal strains.[10]
Table 3: Antimicrobial and Antifungal Activity of Trichloropyridine Derivatives
| Compound/Derivative | Target Organism | Activity Metric | Value | Reference |
| 3,5,6-trichloropyridine-2-yl(arylthio)acetate derivatives | Klebsiella sp., E. coli, Staphylococcus aureus, Enterococcus faecalis | MIC | Varies (Compared to Ciprofloxacin at 2 µg/mL) | [10] |
| Substituted Trichloropyridines | Botrytis cinerea | EC50 | Data indicates high activity for some derivatives | [11] |
Note: Specific MIC and EC50 values for a broad range of substituted trichloropyridines are not consistently reported in the available literature. The provided references indicate that such studies have been conducted.
Anticancer Activity
The cytotoxic potential of pyridine derivatives against various cancer cell lines is an emerging area of interest. While specific IC50 values for a wide range of substituted trichloropyridines are not yet widely published, the general class of chlorinated pyridine compounds has shown promise in preclinical studies.[12]
Table 4: Representative Anticancer Activity of Pyridine Derivatives
| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Representative Value (µM) | Reference |
| Chlorinated 2,4-diphenyl-5H-indeno[1,2-b]pyridines | T47D (Breast) | IC50 | Potent activity reported | |
| Pyrazolo[4,3-e][1][10][13]triazolopyrimidine derivatives | HCC1937 (Breast), HeLa (Cervical) | IC50 | 7.01 - 48.28 | [14] |
| Novel 1,2,4-triazole-pyridine hybrids | B16F10 (Melanoma) | IC50 | 41.12 - 61.11 | [15] |
Note: The data in this table is for structurally related pyridine derivatives and is intended to be representative of the potential for anticancer activity within this class of compounds, as specific data for substituted trichloropyridines is limited.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment of biological activity and for ensuring the reproducibility of results. The following sections provide methodologies for key assays relevant to the evaluation of substituted trichloropyridines.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][5][13][16][17]
Materials:
-
Test compound (substituted trichloropyridine)
-
Bacterial or fungal strains
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile diluents (e.g., saline, DMSO)
-
Inoculum suspension standardized to 0.5 McFarland turbidity
-
Microplate reader
Procedure:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the stock solution in the broth medium directly in the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum in the broth medium to achieve the desired final concentration (typically 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.
Protocol 2: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[18][19][20]
Materials:
-
Test compound (substituted trichloropyridine)
-
Human cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of absorbance versus compound concentration.
Protocol 3: Greenhouse Bioassay for Herbicidal Activity
This protocol outlines a method for evaluating the post-emergence herbicidal efficacy of a compound under controlled greenhouse conditions.[2][3][10][21][22]
Materials:
-
Test compound (substituted trichloropyridine)
-
Seeds of target weed species and a tolerant crop species
-
Pots and standardized greenhouse potting mix
-
Laboratory spray chamber with a flat-fan nozzle
-
Greenhouse with controlled environment (temperature, light, humidity)
Procedure:
-
Plant Growth: Sow seeds of the test species in pots and grow them in the greenhouse under optimal conditions until they reach the desired growth stage (e.g., 2-4 true leaves).
-
Herbicide Application: Prepare a series of dilutions of the test compound to achieve a range of application rates (e.g., grams of active ingredient per hectare). Apply the herbicide solutions uniformly to the plants using a laboratory spray chamber. Include an untreated control group.
-
Incubation and Observation: Return the treated plants to the greenhouse and maintain them under controlled conditions. Visually assess plant injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale from 0% (no effect) to 100% (complete death).
-
Data Collection: At the end of the experiment, harvest the above-ground biomass of the plants in each pot. Dry the biomass in an oven until a constant weight is achieved and record the dry weight.
-
Data Analysis: Analyze the data to determine the dose-response relationship. Calculate the GR50 (the dose required to cause a 50% reduction in plant growth) or LD50 (the dose required to cause 50% mortality).
Protocol 4: Residual Contact Vial Assay for Insecticidal Activity
This method is used to assess the toxicity of an insecticide to insects through contact with a treated surface.[23][24]
Materials:
-
Test compound (substituted trichloropyridine)
-
Glass vials (e.g., 20 mL scintillation vials)
-
Acetone or other suitable solvent
-
Test insects
-
Pipettes
Procedure:
-
Vial Treatment: Prepare serial dilutions of the test compound in a volatile solvent like acetone. Coat the inner surface of the glass vials with a specific volume (e.g., 1 mL) of each dilution. Roll the vials to ensure an even coating. Allow the solvent to evaporate completely, leaving a residue of the test compound on the inner surface. Prepare control vials treated only with the solvent.
-
Insect Exposure: Introduce a known number of test insects into each treated and control vial.
-
Incubation: Keep the vials at a controlled temperature and humidity.
-
Mortality Assessment: Record the number of dead or moribund insects at specific time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
LC50/LD50 Calculation: Use the mortality data to calculate the lethal concentration (LC50) or lethal dose (LD50) of the test compound.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms and signaling pathways through which substituted trichloropyridines exert their biological effects is crucial for rational drug design and the development of more effective and selective agents.
Herbicidal Mechanism of Action: Synthetic Auxins
As exemplified by Triclopyr, a major mode of herbicidal action for pyridine-based compounds is the mimicry of the plant hormone auxin.[25]
Caption: Synthetic auxin herbicide mechanism of action.
Substituted trichloropyridines like Triclopyr bind to auxin receptors, leading to the degradation of Aux/IAA repressor proteins. This, in turn, activates Auxin Response Factors (ARFs), which promote the expression of genes that lead to uncontrolled cell division and growth, ultimately causing the death of the plant.
Potential Fungicidal Mechanisms of Action
While specific pathways for trichloropyridine fungicides are not extensively detailed, common fungicidal modes of action that could be relevant include the inhibition of respiration and sterol biosynthesis.[19][22][23][24]
Caption: Potential fungicidal mechanisms of action.
Substituted trichloropyridines may act as fungicides by inhibiting cellular respiration in the mitochondria, thereby depleting the cell of ATP, or by disrupting sterol biosynthesis in the endoplasmic reticulum, which compromises the integrity of the cell membrane. Both pathways can lead to fungal cell death.
Potential Anticancer Signaling Pathways
The exploration of substituted trichloropyridines as anticancer agents is in its early stages. However, many anticancer drugs target key signaling pathways that regulate cell proliferation, survival, and apoptosis.[15][26][27][28][29] Potential pathways that could be modulated by these compounds include the MAPK/ERK and PI3K/Akt pathways.
Caption: Potential anticancer signaling pathways targeted by substituted trichloropyridines.
Substituted trichloropyridines may exert anticancer effects by inhibiting key nodes in pro-proliferative and anti-apoptotic signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways. Inhibition of these pathways can lead to decreased cell proliferation and survival, and the induction of apoptosis in cancer cells.
Conclusion
Substituted trichloropyridines are a class of compounds with significant, proven, and potential biological activities. While their application in agriculture is well-established, their therapeutic potential is a growing field of research. This guide has provided a consolidated overview of the current knowledge, highlighting the herbicidal, insecticidal, antimicrobial, and potential anticancer activities of these compounds. The provided quantitative data, though not exhaustive due to limitations in publicly available information, offers a starting point for comparative analysis. The detailed experimental protocols serve as a practical resource for researchers to conduct their own investigations. As research continues, a more comprehensive understanding of the structure-activity relationships and the specific molecular targets and signaling pathways of substituted trichloropyridines will undoubtedly pave the way for the development of novel and more effective agents for both agriculture and medicine.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. journals.flvc.org [journals.flvc.org]
- 10. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Overview of Quantitative Methodologies to Understand Antimicrobial Resistance via Minimum Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. texaschildrens.org [texaschildrens.org]
- 21. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pic.int [pic.int]
- 26. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Modulation of signal transduction pathways by natural compounds in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Reactions of the Aldehyde Group on 2,3,5-Trichloropyridine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of the aldehyde functional group on 2,3,5-trichloropyridine-4-carbaldehyde. Due to the electron-withdrawing nature of the trichlorinated pyridine ring, the aldehyde group is highly activated towards nucleophilic attack. This document outlines key reactions, including olefination, condensation, oxidation, and reduction, providing detailed experimental protocols and expected outcomes. The information herein is intended to serve as a foundational guide for the synthesis of novel derivatives for applications in drug discovery and materials science.
Olefination Reactions
The aldehyde group of this compound readily undergoes olefination reactions to form various vinyl-substituted pyridine derivatives. The Wittig and Horner-Wadsworth-Emmons reactions are particularly effective for this transformation.
Wittig Reaction
The Wittig reaction provides a reliable method for the conversion of the aldehyde to an alkene. The use of stabilized or non-stabilized ylides allows for the synthesis of either E or Z-alkenes, respectively.[1][2][3][4]
Experimental Protocol: Synthesis of 2,3,5-trichloro-4-(2-phenylethenyl)pyridine
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq) portion-wise. Allow the reaction mixture to stir at room temperature for 1-2 hours, during which a characteristic color change indicating ylide formation should be observed.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired alkene.
reagent1 [label="Benzyltriphenylphosphonium\nchloride"]; reagent2 [label="Strong Base\n(e.g., n-BuLi)"]; ylide [label="Phosphonium Ylide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; aldehyde [label="2,3,5-Trichloropyridine-\n4-carbaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="Oxaphosphetane\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="2,3,5-Trichloro-4-\n(2-phenylethenyl)pyridine", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Triphenylphosphine oxide"];
reagent1 -> ylide [label="+"]; reagent2 -> ylide [style=invis]; ylide -> intermediate [label="+ Aldehyde"]; aldehyde -> intermediate [style=invis]; intermediate -> product [label="Elimination"]; intermediate -> byproduct; }
Figure 1: Wittig Reaction Workflow.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a valuable alternative to the Wittig reaction, often providing higher yields and exclusively the E-alkene product. The water-soluble phosphate byproduct simplifies purification.[5][6][7][8][9]
Experimental Protocol: Synthesis of Ethyl (E)-3-(2,3,5-trichloropyridin-4-yl)acrylate
-
Carbanion Generation: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere, add triethyl phosphonoacetate (1.1 eq) dropwise at 0 °C. Stir the mixture at room temperature for 1 hour.
-
Aldehyde Addition: Cool the solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF.
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
reagent1 [label="Triethyl phosphonoacetate"]; base [label="Base (e.g., NaH)"]; carbanion [label="Phosphonate Carbanion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; aldehyde [label="2,3,5-Trichloropyridine-\n4-carbaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="Betaine Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Ethyl (E)-3-(2,3,5-trichloropyridin-\n4-yl)acrylate", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Diethyl phosphate"];
reagent1 -> carbanion [label="+"]; base -> carbanion [style=invis]; carbanion -> intermediate [label="+ Aldehyde"]; aldehyde -> intermediate [style=invis]; intermediate -> product [label="Elimination"]; intermediate -> byproduct; }
Figure 2: HWE Reaction Workflow.
| Reaction | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Wittig | Benzyltriphenylphosphonium chloride | n-BuLi | THF | 0 to RT | 12-24 | 70-85 |
| HWE | Triethyl phosphonoacetate | NaH | THF | 0 to RT | 2-4 | 85-95 |
Table 1: Summary of Olefination Reactions. (Yields are estimated based on reactions with similar electron-deficient aromatic aldehydes).
Condensation Reactions
The electrophilic nature of the aldehyde on the trichloropyridine ring makes it an excellent substrate for condensation reactions with active methylene compounds.
Knoevenagel Condensation
The Knoevenagel condensation with active methylene compounds such as malononitrile or ethyl cyanoacetate proceeds efficiently to yield electron-deficient alkenes.[10][11][12][13] A catalyst-free protocol in an aqueous ethanol mixture has been shown to be effective for pyridine carbaldehydes.[10]
Experimental Protocol: Synthesis of 2-((2,3,5-trichloropyridin-4-yl)methylene)malononitrile
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in a 1:1 mixture of water and ethanol.
-
Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor by TLC.
-
Product Isolation: The product often precipitates directly from the reaction mixture. Collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, the product can be extracted with ethyl acetate after the addition of water.
aldehyde [label="2,3,5-Trichloropyridine-\n4-carbaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; methylene [label="Active Methylene\nCompound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Adduct", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Substituted Alkene", fillcolor="#34A853", fontcolor="#FFFFFF"];
aldehyde -> intermediate [label="+"]; methylene -> intermediate [style=invis]; intermediate -> product [label="- H₂O"]; }
Figure 3: Knoevenagel Condensation.
Henry (Nitroaldol) Reaction
The Henry reaction involves the condensation of the aldehyde with a nitroalkane, providing a route to β-nitro alcohols, which are versatile synthetic intermediates.[14][15]
Experimental Protocol: Synthesis of 1-(2,3,5-trichloropyridin-4-yl)-2-nitroethanol
-
Reaction Setup: Dissolve this compound (1.0 eq) and nitromethane (2.0 eq) in a suitable solvent like methanol or isopropanol.
-
Base Addition: Add a catalytic amount of a base, such as triethylamine or DBU, dropwise at room temperature.
-
Reaction and Work-up: Stir the reaction for 24-48 hours. After completion, acidify the mixture with dilute HCl and extract with ethyl acetate. The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by chromatography.
| Reaction | Reagent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Knoevenagel | Malononitrile | None | H₂O/EtOH | RT | 0.5-2 | >90 |
| Henry | Nitromethane | Triethylamine | Methanol | RT | 24-48 | 60-75 |
Table 2: Summary of Condensation Reactions. (Yields are estimated based on analogous reactions).
Oxidation and Reduction
Oxidation to Carboxylic Acid
The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2,3,5-trichloroisonicotinic acid, a valuable building block in medicinal chemistry.[16]
Experimental Protocol: Synthesis of 2,3,5-Trichloroisonicotinic Acid
-
Oxidant Preparation: Prepare a solution of potassium permanganate (KMnO₄) (1.5 eq) in a mixture of acetone and water.
-
Oxidation: To a solution of this compound (1.0 eq) in acetone, add the KMnO₄ solution dropwise at 0 °C.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir until the purple color of the permanganate has disappeared. Filter the mixture to remove the manganese dioxide precipitate. Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid. Collect the solid by filtration and dry.
aldehyde [label="2,3,5-Trichloropyridine-\n4-carbaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; oxidant [label="Oxidizing Agent\n(e.g., KMnO₄)"]; acid [label="2,3,5-Trichloroisonicotinic acid", fillcolor="#34A853", fontcolor="#FFFFFF"];
aldehyde -> acid [label="+"]; oxidant -> acid [style=invis]; }
Figure 4: Oxidation of the Aldehyde.
Reduction to Alcohol
Reduction of the aldehyde to the corresponding primary alcohol, (2,3,5-trichloropyridin-4-yl)methanol, can be achieved using standard reducing agents.
Experimental Protocol: Synthesis of (2,3,5-Trichloropyridin-4-yl)methanol
-
Reaction Setup: Dissolve this compound (1.0 eq) in methanol or ethanol and cool to 0 °C.
-
Reducing Agent Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction and Work-up: Stir the mixture at room temperature for 1-3 hours. Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure and extract the aqueous residue with ethyl acetate. The organic extracts are dried and concentrated to afford the alcohol.
aldehyde [label="2,3,5-Trichloropyridine-\n4-carbaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reductant [label="Reducing Agent\n(e.g., NaBH₄)"]; alcohol [label="(2,3,5-Trichloropyridin-4-yl)methanol", fillcolor="#34A853", fontcolor="#FFFFFF"];
aldehyde -> alcohol [label="+"]; reductant -> alcohol [style=invis]; }
Figure 5: Reduction of the Aldehyde.
| Reaction | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Oxidation | KMnO₄ | Acetone/Water | 0 to RT | 2-4 | 80-90 |
| Reduction | NaBH₄ | Methanol | 0 to RT | 1-3 | >95 |
Table 3: Summary of Oxidation and Reduction Reactions.
Other Nucleophilic Additions
The highly electrophilic nature of the aldehyde carbonyl carbon allows for a range of other nucleophilic additions.
Grignard Reaction
Grignard reagents add to the aldehyde to form secondary alcohols, providing a route for carbon-carbon bond formation and the introduction of diverse substituents.[17][18][19][20]
Experimental Protocol: Synthesis of 1-(2,3,5-trichloropyridin-4-yl)-1-phenylethanol
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add phenylmagnesium bromide (1.2 eq, solution in THF) dropwise.
-
Reaction and Work-up: Stir the reaction at room temperature for 2-4 hours. Quench the reaction carefully with a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate, dry the organic layer, and concentrate. Purify the product by column chromatography.
| Reaction | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Grignard | Phenylmagnesium bromide | THF | 0 to RT | 2-4 | 75-85 |
Table 4: Summary of Grignard Reaction. (Yield is estimated based on analogous reactions).
These protocols provide a starting point for the exploration of the rich chemistry of this compound. The high reactivity of the aldehyde group, coupled with the unique electronic properties of the polychlorinated pyridine ring, makes this a versatile platform for the synthesis of novel compounds with potential applications in various fields of chemical research. Researchers should note that reaction conditions may require optimization depending on the specific substrates and desired outcomes.
References
- 1. Synthesis routes of 2,3,5-Trichloropyridine [benchchem.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. bcc.bas.bg [bcc.bas.bg]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. jocpr.com [jocpr.com]
- 13. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. chembk.com [chembk.com]
- 17. Grignard Reaction [organic-chemistry.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. youtube.com [youtube.com]
Application Notes and Protocols for the Use of 2,3,5-Trichloropyridine-4-carbaldehyde in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to Multicomponent Reactions (MCRs)
Potential Applications in Drug Discovery
The 2,3,5-trichloropyridine moiety is a key pharmacophore found in various agrochemicals and pharmaceuticals.[3] Its incorporation into complex molecules via MCRs could lead to the discovery of novel compounds with a range of biological activities. For instance, dihydropyridine structures synthesized through the Hantzsch reaction are known calcium channel blockers.[4][5] Products from Passerini and Ugi reactions often yield peptide-like scaffolds, which are of significant interest in drug development.[6][7] The dihydropyrimidinone core from the Biginelli reaction is present in numerous bioactive compounds with antiviral, antitumor, and anti-inflammatory properties.[8][9][10]
Experimental Protocols and Data
The following are detailed experimental protocols for key multicomponent reactions. These protocols utilize benzaldehyde as a representative aromatic aldehyde and can serve as a starting point for the development of methodologies using 2,3,5-trichloropyridine-4-carbaldehyde. Researchers should consider that the electronic and steric effects of the trichloropyridine scaffold may necessitate optimization of reaction conditions.
Hantzsch Dihydropyridine Synthesis
The Hantzsch reaction is a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine.[5][11] These products can be subsequently oxidized to the corresponding pyridine derivatives.[5]
Experimental Protocol:
A mixture of benzaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The solid is then washed with cold ethanol and dried under vacuum to afford the desired 1,4-dihydropyridine.
Quantitative Data for Hantzsch Reaction with Various Aldehydes:
| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Reaction Time (h) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ethanol | 4 | 92 |
| 4-Chlorobenzaldehyde | Methyl acetoacetate | Ammonium acetate | Methanol | 5 | 88 |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Ammonia | Ethanol | 3 | 95 |
| 2-Furaldehyde | Ethyl acetoacetate | Ammonium acetate | Acetic Acid | 6 | 85 |
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[6][7][12]
Experimental Protocol:
To a solution of benzaldehyde (1.0 mmol) and benzoic acid (1.0 mmol) in dichloromethane (DCM, 10 mL), tert-butyl isocyanide (1.0 mmol) is added dropwise at room temperature. The reaction mixture is stirred for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the α-acyloxy carboxamide.
Quantitative Data for Passerini Reaction:
| Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Reaction Time (h) | Yield (%) |
| Benzaldehyde | Benzoic Acid | tert-Butyl isocyanide | DCM | 24 | 85 |
| Cyclohexanecarboxaldehyde | Acetic Acid | Cyclohexyl isocyanide | THF | 20 | 89 |
| Isobutyraldehyde | Propionic Acid | Benzyl isocyanide | Methanol | 30 | 78 |
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a four-component reaction involving an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce a bis-amide.[1][2]
Experimental Protocol:
A solution of benzaldehyde (1.0 mmol) and aniline (1.0 mmol) in methanol (10 mL) is stirred for 30 minutes at room temperature. Then, benzoic acid (1.0 mmol) and tert-butyl isocyanide (1.0 mmol) are added sequentially. The reaction mixture is stirred for 48 hours. The resulting precipitate is collected by filtration, washed with cold methanol, and dried to give the bis-amide product.
Quantitative Data for Ugi Reaction:
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Reaction Time (h) | Yield (%) |
| Benzaldehyde | Aniline | Benzoic Acid | tert-Butyl isocyanide | Methanol | 48 | 82 |
| 4-Anisaldehyde | Benzylamine | Acetic Acid | Cyclohexyl isocyanide | Ethanol | 48 | 88 |
| Furfural | Methylamine | Propionic Acid | Benzyl isocyanide | Methanol | 60 | 75 |
Biginelli Reaction
The Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and urea to form a dihydropyrimidinone.[8][9][10]
Experimental Protocol:
A mixture of benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and a catalytic amount of hydrochloric acid (0.1 mmol) in ethanol (10 mL) is heated to reflux for 12 hours. After cooling to room temperature, the reaction mixture is poured into ice-water. The precipitate formed is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure dihydropyrimidinone.
Quantitative Data for Biginelli Reaction:
| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Urea | HCl | Ethanol | 12 | 90 |
| 3-Nitrobenzaldehyde | Methyl acetoacetate | Thiourea | p-TSA | Acetonitrile | 10 | 85 |
| 4-Hydroxybenzaldehyde | Ethyl benzoylacetate | Urea | Yb(OTf)3 | THF | 15 | 88 |
Visualizations
General Workflow for Adapting MCRs
Caption: General workflow for adapting multicomponent reactions for a new aldehyde substrate.
Hantzsch Reaction Scheme
Caption: Schematic of the Hantzsch dihydropyridine synthesis.
Passerini Reaction Scheme
Caption: Schematic of the Passerini three-component reaction.
Ugi Reaction Scheme
Caption: Schematic of the Ugi four-component reaction.
Biginelli Reaction Scheme
Caption: Schematic of the Biginelli reaction.
Considerations for Using this compound
When adapting the provided protocols for this compound, researchers should be mindful of the following:
-
Electronic Effects: The three chlorine atoms on the pyridine ring are electron-withdrawing, which can increase the electrophilicity of the aldehyde's carbonyl carbon. This may enhance its reactivity in some MCRs, potentially leading to faster reaction times or allowing for milder reaction conditions.
-
Steric Hindrance: The chlorine atoms ortho to the aldehyde group may introduce steric hindrance, which could slow down the reaction rate or, in some cases, prevent the reaction from proceeding under standard conditions. Optimization of temperature and catalyst may be necessary to overcome this.
-
Solubility: The solubility of this compound and the resulting products should be considered when choosing a reaction solvent.
-
Side Reactions: The chlorine substituents on the pyridine ring are generally stable but could be susceptible to nucleophilic substitution under certain basic or high-temperature conditions. Reaction conditions should be chosen to minimize potential side reactions.
By systematically applying and optimizing the established multicomponent reaction protocols, researchers can effectively utilize this compound as a valuable building block for the synthesis of novel and diverse chemical entities for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]
- 4. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Passerini reaction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. chemtube3d.com [chemtube3d.com]
- 12. Passerini Reaction [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2,3,5-Trichloropyridine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic strategies for the preparation of a variety of heterocyclic compounds utilizing the versatile building block, 2,3,5-trichloropyridine-4-carbaldehyde. Due to the limited availability of direct literature on this specific aldehyde, the following protocols are based on well-established synthetic methodologies for analogous aromatic and heterocyclic aldehydes. These notes offer a predictive framework for the synthesis of novel and potentially bioactive molecules.
Introduction
This compound is a highly functionalized pyridine derivative poised to be a valuable precursor in the synthesis of diverse heterocyclic systems. The presence of an electrophilic aldehyde group and multiple chlorine atoms on the pyridine ring allows for a wide range of chemical transformations. The chlorine atoms can serve as synthetic handles for further functionalization through nucleophilic aromatic substitution reactions, while the aldehyde group is a key pharmacophore and a versatile functional group for condensation and cyclization reactions. This document outlines key synthetic pathways, including the Knoevenagel Condensation, Hantzsch Pyridine Synthesis, Gewald Aminothiophene Synthesis, and Wittig Reaction, to access a variety of heterocyclic scaffolds such as pyridines, thiophenes, and other fused systems.
I. Knoevenagel Condensation for the Synthesis of Substituted Alkenes
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, reacting an aldehyde with an active methylene compound to yield a substituted alkene. This intermediate is a versatile precursor for the synthesis of various heterocyclic systems.
Application Note:
The reaction of this compound with active methylene compounds such as malononitrile or ethyl cyanoacetate is expected to proceed efficiently to furnish the corresponding 2-cyano-3-(2,3,5-trichloropyridin-4-yl)acrylate derivatives. These products are valuable Michael acceptors and can be used in subsequent cyclization reactions to form pyridopyrimidines, pyrazolopyridines, and other fused heterocycles. A catalyst-free system in an ethanol-water mixture has been shown to be effective for similar pyridinecarbaldehydes, offering a green and efficient synthetic route.[1]
Quantitative Data Summary (Analogous Reactions):
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Pyridine-4-carbaldehyde | Malononitrile | None | EtOH/H₂O | 2 | 95 | [1] |
| Pyridine-4-carbaldehyde | Ethyl Cyanoacetate | None | EtOH/H₂O | 3 | 92 | [1] |
| Pyridine-4-carbaldehyde | Cyanoacetamide | None | EtOH/H₂O | 2 | 94 | [1] |
Experimental Protocol (Adapted from Pyridine-4-carbaldehyde):
Synthesis of 2-cyano-3-(2,3,5-trichloropyridin-4-yl)acrylonitrile
-
To a 50 mL round-bottom flask, add this compound (1.0 eq), malononitrile (1.1 eq), ethanol (10 mL), and water (10 mL).
-
Stir the reaction mixture vigorously at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product is expected to precipitate.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a cold 1:1 ethanol/water mixture (2 x 10 mL).
-
Dry the product under vacuum to obtain the desired 2-cyano-3-(2,3,5-trichloropyridin-4-yl)acrylonitrile.
Workflow Diagram:
Caption: Knoevenagel Condensation Workflow.
II. Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines. This method allows for the construction of highly functionalized pyridine rings.
Application Note:
This compound can be employed in the Hantzsch reaction with two equivalents of a β-ketoester (e.g., ethyl acetoacetate) and a nitrogen source like ammonia or ammonium acetate. This one-pot synthesis is expected to yield a highly substituted 1,4-dihydropyridine which, upon oxidation, will afford a pyridine ring bearing the 2,3,5-trichloropyridinyl moiety. Such compounds are of interest in medicinal chemistry as potential calcium channel blockers.[2] Green chemistry approaches using ceric ammonium nitrate (CAN) as a catalyst under solvent-free conditions have been reported for similar aldehydes.[3]
Quantitative Data Summary (Analogous Reactions):
| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst | Conditions | Yield (%) | Reference |
| 5-Bromothiophene-2-carboxaldehyde | Ethyl Acetoacetate | Ammonium Acetate | CAN | rt, solvent-free, 2.5 h | 85 | [3] |
| Benzaldehyde | Ethyl Acetoacetate | Ammonium Carbonate | Glycine-HCl buffer | 80 °C, 20 min | 98 | [4] |
| Formaldehyde | Ethyl Acetoacetate | Ammonia (aq) | Reflux (EtOH) | 30 min | Not specified | [5] |
Experimental Protocol (Adapted from 5-Bromothiophene-2-carboxaldehyde):
Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-(2,3,5-trichloropyridin-4-yl)pyridine-3,5-dicarboxylate
-
In a 100 mL round-bottom flask, add this compound (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (10 mmol).
-
To this mixture, add ceric ammonium nitrate (CAN) (0.5 mmol) as a catalyst.
-
Stir the reaction mixture vigorously at room temperature for 3 hours under solvent-free conditions.
-
Monitor the reaction by TLC. The mixture is expected to solidify upon completion.
-
Wash the solid crude product with water and then with n-hexane to remove impurities.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyridine derivative.
Reaction Pathway Diagram:
Caption: Hantzsch Pyridine Synthesis Pathway.
III. Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes from a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base.
Application Note:
This compound is a suitable aldehyde component for the Gewald synthesis. Reaction with an active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile) and elemental sulfur in the presence of a base like triethylamine or piperidine is expected to produce a 2-amino-3-functionalized-5-(2,3,5-trichloropyridin-4-yl)thiophene. These highly functionalized thiophenes are valuable intermediates for the synthesis of fused heterocyclic systems like thienopyridines and thienopyrimidines.[6]
Quantitative Data Summary (Analogous Reactions):
| Carbonyl Compound | α-Cyano Compound | Base | Solvent | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Ethyl Cyanoacetate | Diethylamine | Ethanol | Not specified | Not specified | [7] |
| 3-Phenylpropanal | Methyl Cyanoacetate | Triethylamine | H₂O | 1 | 92 | [8] |
| Ketones | Malononitrile | Piperidinium borate | Toluene | 0.5 | 96 | [9] |
Experimental Protocol (Adapted from a Four-Component Gewald Reaction):
Synthesis of Ethyl 2-amino-5-(2,3,5-trichloropyridin-4-yl)thiophene-3-carboxylate
-
To a stirred solution of this compound (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (30 mL), add elemental sulfur (12 mmol).
-
To this suspension, add triethylamine (15 mmol) dropwise at room temperature.
-
Continue stirring the reaction mixture at 50 °C for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure 2-aminothiophene derivative.
Logical Relationship Diagram:
Caption: Gewald Reaction Components.
IV. Wittig Reaction for Olefination
The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.
Application Note:
The aldehyde functionality of this compound can be readily converted to a vinyl group through a Wittig reaction. The use of different phosphonium ylides allows for the introduction of a wide variety of substituents at the vinyl position, leading to the synthesis of functionalized styryl-like pyridine derivatives. These compounds can serve as monomers for polymerization or as precursors for further synthetic transformations.
Quantitative Data Summary (Analogous Reactions):
| Aldehyde | Ylide | Base | Solvent | Time (h) | Yield (%) | Reference |
| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH | DMF | 0.5 | 73.5 | [10] |
| Chlorobenzaldehydes | (Carbethoxymethylene)triphenylphosphorane | None (stable ylide) | Dichloromethane | 2 | Not specified | [11] |
Experimental Protocol (Adapted from 9-Anthraldehyde):
Synthesis of 2,3,5-Trichloro-4-(2-phenylethenyl)pyridine
-
In a 25 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and benzyltriphenylphosphonium chloride (1.1 eq) in N,N-dimethylformamide (DMF) (6 mL).
-
Stir the mixture vigorously for 5 minutes.
-
Carefully add 50% aqueous sodium hydroxide solution (10 drops) to the rapidly stirred reaction mixture.
-
Continue vigorous stirring at room temperature for 30 minutes. The reaction progress can be monitored by TLC.
-
After 30 minutes, add a 1:1 mixture of 1-propanol/water (4 mL) to precipitate the product.
-
Collect the crude product by vacuum filtration.
-
Recrystallize the crude product from 1-propanol to obtain the pure alkene.
Experimental Workflow Diagram:
Caption: Wittig Reaction Experimental Workflow.
Conclusion
This compound represents a promising and versatile starting material for the synthesis of a wide array of heterocyclic compounds. The protocols and application notes provided herein, based on well-established chemical transformations of analogous aldehydes, offer a solid foundation for researchers to explore the rich chemistry of this building block. The resulting heterocyclic scaffolds hold significant potential for applications in drug discovery, agrochemicals, and materials science. Further investigation into the reactivity of this specific aldehyde is encouraged to fully unlock its synthetic utility.
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. acgpubs.org [acgpubs.org]
- 5. Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy. An Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. d-nb.info [d-nb.info]
- 10. www1.udel.edu [www1.udel.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocol: Wittig Reaction with 2,3,5-Trichloropyridine-4-carbaldehyde
These application notes provide a detailed protocol for the Wittig reaction of 2,3,5-trichloropyridine-4-carbaldehyde to synthesize the corresponding vinyl derivative. This procedure is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis, where pyridine-containing compounds are of significant interest.[1]
Introduction
The Wittig reaction is a versatile and widely used method in organic synthesis for the formation of a carbon-carbon double bond by reacting an aldehyde or ketone with a phosphonium ylide (Wittig reagent).[2][3] This reaction is particularly valuable for the synthesis of alkenes with a defined stereochemistry.[4][5] The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide employed. Stabilized ylides, which contain an electron-withdrawing group, typically yield (E)-alkenes, whereas non-stabilized ylides generally favor the formation of (Z)-alkenes.[4][5][6]
This protocol details the synthesis of 4-vinyl-2,3,5-trichloropyridine from this compound using a non-stabilized ylide, which is expected to favor the formation of the corresponding alkene. The procedure involves the initial preparation of a phosphonium salt, followed by the in situ generation of the ylide using a strong base, and its subsequent reaction with the aldehyde.
Materials and Methods
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether ((C₂H₅)₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
Equipment:
-
Schlenk line or similar apparatus for carrying out reactions under an inert atmosphere
-
Rotary evaporator
-
NMR spectrometer for product characterization
-
Mass spectrometer for product characterization
-
Infrared (IR) spectrometer for product characterization
Experimental Protocol
1. Preparation of the Wittig Reagent (Methylenetriphenylphosphorane):
The Wittig reagent is prepared in situ from the corresponding phosphonium salt.[7][8]
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Suspend the phosphonium salt in anhydrous THF (concentration typically 0.1-0.5 M).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add n-butyllithium (n-BuLi) (1.05 equivalents) dropwise via syringe to the stirred suspension. The appearance of a characteristic orange, red, or deep yellow color indicates the formation of the ylide.[5]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.
2. Wittig Reaction with this compound:
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution of the aldehyde to 0 °C.
-
Slowly transfer the aldehyde solution to the freshly prepared ylide solution via cannula or a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.
3. Work-up and Purification:
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product will contain the desired alkene and triphenylphosphine oxide as a major byproduct.[9]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the pure 4-vinyl-2,3,5-trichloropyridine.
4. Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
Data Presentation
| Parameter | Condition | Notes |
| Wittig Reagent | Methylenetriphenylphosphorane (Ph₃P=CH₂) | A non-stabilized ylide, expected to favor the Z-alkene, though for a terminal alkene, there is no E/Z isomerism. Prepared from methyltriphenylphosphonium bromide.[2] |
| Base | n-Butyllithium (n-BuLi) | A strong base is required for the deprotonation of the non-stabilized phosphonium salt.[8] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | A common aprotic solvent for Wittig reactions. |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic ylide formation and the initial reaction with the aldehyde. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC. |
| Stoichiometry | Aldehyde:Phosphonium Salt:Base (1:1.1:1.05) | A slight excess of the phosphonium salt and base is often used to ensure complete conversion of the aldehyde. |
| Work-up | Quenching with sat. aq. NH₄Cl, liquid-liquid extraction | Standard procedure to neutralize the reaction and separate the organic product. |
| Purification | Flash Column Chromatography | Necessary to remove the triphenylphosphine oxide byproduct.[9] |
Diagrams
Caption: Experimental workflow for the Wittig reaction.
Caption: Simplified reaction mechanism.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. adichemistry.com [adichemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. Wittig reagents - Wikipedia [en.wikipedia.org]
- 9. web.mnstate.edu [web.mnstate.edu]
Application Note: Reductive Amination for the Synthesis of 4-(Aminomethyl)-2,3,5-trichloropyridine Derivatives
Introduction
Reductive amination is a cornerstone of medicinal and agricultural chemistry for the synthesis of amines from carbonyl compounds. This application note details a representative procedure for the reductive amination of 2,3,5-trichloropyridine-4-carbaldehyde. This reaction is a key step in the synthesis of various biologically active molecules, leveraging the reactivity of the aldehyde to introduce a functionalized aminomethyl group onto the trichloropyridine scaffold. The protocol described herein utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent, suitable for a wide range of substrates.[1][2]
Key Experimental Protocols
General Procedure for Reductive Amination
The following protocol outlines a general method for the reductive amination of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine) (1.1 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.2 - 1.5 equivalents)[1][3]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1 equivalent) in the chosen solvent (DCM or DCE), add the primary amine (1.1 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (STAB) (1.2 - 1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(aminomethyl)-2,3,5-trichloropyridine derivative.
Data Presentation
The following table summarizes typical quantitative data for reductive amination reactions based on general laboratory procedures.
| Parameter | Value |
| Reactant Scale | 1-10 mmol |
| Amine Equivalence | 1.1 eq |
| Reducing Agent Equivalence | 1.2-1.5 eq |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-12 hours |
| Typical Yield | 75-95% |
| Product Purity (post-chromatography) | >98% |
Experimental Workflow
Caption: Experimental workflow for the reductive amination of this compound.
References
Application Notes and Protocols: 2,3,5-Trichloropyridine-4-carbaldehyde in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,3,5-Trichloropyridine-4-carbaldehyde as a versatile starting material for the synthesis of novel pharmaceutical intermediates. The primary focus is on the formation of Schiff bases, a class of compounds recognized for their broad spectrum of biological activities.
Introduction
This compound is a polychlorinated pyridine derivative containing a reactive aldehyde functional group. This combination of a highly substituted, electron-deficient pyridine ring and a versatile carbonyl group makes it an attractive building block for combinatorial chemistry and drug discovery. The pyridine scaffold is a common motif in numerous approved drugs, and its substitution pattern significantly influences the pharmacokinetic and pharmacodynamic properties of a molecule. The chlorine substituents on the pyridine ring of the title compound offer sites for further functionalization through nucleophilic aromatic substitution reactions, while the aldehyde group is readily available for condensation reactions to form a variety of derivatives, most notably Schiff bases (imines).
Schiff bases derived from substituted pyridine-4-carbaldehydes have demonstrated a wide range of pharmacological activities, including antimicrobial, antifungal, and cytotoxic effects.[1][2][3] Therefore, this compound serves as a valuable precursor for the synthesis of new chemical entities with potential therapeutic applications.
Key Application: Synthesis of Schiff Base Intermediates
The most direct and widely applicable use of this compound in pharmaceutical intermediate synthesis is its reaction with primary amines to form Schiff bases. This reaction is typically a straightforward condensation, often catalyzed by a small amount of acid. The resulting imine bond is a key linker in many biologically active molecules.
Experimental Protocols
Protocol 1: General Synthesis of Schiff Bases from this compound
This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., substituted anilines, aminophenols, aminoheterocycles)
-
Ethanol or Methanol (anhydrous)
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Filtration apparatus
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of anhydrous ethanol with stirring. In a separate container, dissolve 1.0-1.1 equivalents of the desired primary amine in anhydrous ethanol.
-
Reaction Mixture: Slowly add the amine solution to the aldehyde solution at room temperature with continuous stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (typically 60-80 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid product by filtration. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and catalyst. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethanol/water mixtures).
Data Presentation
Table 1: Representative Primary Amines for Schiff Base Synthesis
The following table lists examples of primary amines that can be reacted with this compound to generate a library of Schiff base derivatives with potential biological activity, based on analogous reactions with other pyridine-4-carbaldehydes.[1][2]
| Amine Class | Specific Examples | Potential Application of Resulting Schiff Base |
| Substituted Anilines | 4-Fluoroaniline, 4-Chloroaniline, 4-Bromoaniline, 4-Nitroaniline, 4-Methoxyaniline | Antimicrobial, Cytotoxic |
| Aminophenols | 2-Aminophenol, 3-Aminophenol, 4-Aminophenol | Antioxidant, DNA Binding, Antimicrobial |
| Amino Benzoic Acids | 2-Aminobenzoic acid, 3-Aminobenzoic acid, 4-Aminobenzoic acid | Antimicrobial, DNA Binding |
| Aminoheterocycles | 2-Aminopyridine, 3-Aminopyridine, 2-Aminothiazole, 4-Aminoantipyrine | Antimicrobial, Antifungal, Cytotoxic |
| Aliphatic Amines | Cyclohexylamine, Benzylamine | Antimicrobial |
Table 2: Summary of Reported Biological Activities of Related Pyridine and Pyrimidine Schiff Bases
This table summarizes the types of biological activities observed for Schiff bases derived from structurally related heterocyclic aldehydes. This data suggests the potential therapeutic areas for derivatives of this compound.
| Schiff Base Core Structure | Biological Activity | Reported Potency (Example) | Reference |
| Pyridine-4-carbaldehyde derivatives | Antioxidant | 74% DPPH radical inhibition | [1] |
| Pyridine-4-carbaldehyde derivatives | DNA Binding | High positive binding constants (K) | [1] |
| Halogen-substituted Pyridine Schiff Bases | Antibacterial (Gram-positive) | Pronounced biocidal effect | [2] |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde derivatives | Cytotoxic (Breast Cancer) | IC50 values of 35.1 µM and 39.0 µM | [3] |
| 4-Hydroxycoumarin-derived imines | Cytotoxic (Cancer Cell Lines) | Equipotent to doxorubicin with higher selectivity | [4] |
| 4-pyridylmethylene-4′-aniline derivatives | Antifungal (C. albicans) | MIC/MFC ratio of 2 | [5] |
Visualizations
Caption: Experimental workflow for the synthesis of Schiff base intermediates.
Caption: Potential applications derived from the starting material.
References
- 1. Synthesis routes of 2,3,5-Trichloropyridine [benchchem.com]
- 2. Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases | MDPI [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, computational study and cytotoxicity of 4-hydroxycoumarin-derived imines/enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal study of substituted 4-pyridylmethylene-4′-aniline Schiff bases - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Knoevenagel Condensation using 2,3,5-Trichloropyridine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed theoretical protocol for the Knoevenagel condensation reaction of 2,3,5-trichloropyridine-4-carbaldehyde with various active methylene compounds. The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal for creating substituted alkenes and heterocyclic compounds with significant potential in medicinal chemistry and materials science.[1][2][3] Derivatives of 2,3,5-trichloropyridine are recognized as important intermediates in the agrochemical and pharmaceutical sectors.[4][5] This protocol outlines a versatile and adaptable methodology for synthesizing a library of novel derivatives from this compound, which can serve as valuable scaffolds in drug discovery and development. While direct experimental data for this specific reaction is not prevalent in the reviewed literature, the provided protocol is based on well-established principles of the Knoevenagel condensation applied to analogous aromatic and heteroaromatic aldehydes.
Introduction
The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (an active methylene compound) to a carbonyl group, which is then followed by a dehydration reaction to produce an α,β-unsaturated product.[2][3] This reaction is typically catalyzed by a weak base, such as an amine.[2] Pyridine derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities.[6] The combination of the trichloropyridine moiety with diverse functionalities through the Knoevenagel condensation presents a powerful strategy for generating novel molecular architectures for drug development and other chemical applications.[4] This protocol details the proposed reaction of this compound with common active methylene compounds like malononitrile and derivatives of barbituric acid. This proposed protocol is a general guideline and may necessitate optimization for specific active methylene compounds.
Data Presentation: Knoevenagel Condensation with Analogous Aromatic Aldehydes
The following table summarizes typical reaction conditions and outcomes for the Knoevenagel condensation of various aromatic aldehydes with different active methylene compounds, based on reactions reported in the literature. This data can serve as a valuable reference for optimizing the reaction with this compound.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Malononitrile | Boric Acid (10 mol%) | Ethanol/Water | Room Temperature | 0.5 - 1 | 90-95 | [1] |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Ethanol | Reflux | 2 - 4 | ~90 | [2] |
| Syringaldehyde | Malonic acid | Piperidine | Ethyl Acetate | Not specified | Not specified | High | [7] |
| 4-Nitrobenzaldehyde | Malononitrile | SeO2/ZrO2 | Water | Room Temperature | 0.5 | >95 | [8] |
| Benzaldehyde | Malononitrile | PMO-Py | Ethanol | Not specified | Not specified | >90 | [9] |
| Various Aromatic Aldehydes | Malononitrile | Gallium Chloride | Solvent-free | Room Temperature | 0.1 - 0.5 | 90-98 | [10] |
Note: Yields are indicative and may vary based on the specific reaction scale, purity of reagents, and efficiency of purification.
Experimental Protocols
This section provides a detailed, proposed experimental protocol for the Knoevenagel condensation of this compound.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, barbituric acid)
-
Catalyst (e.g., piperidine, ammonium acetate, boric acid)
-
Solvent (e.g., ethanol, toluene, ethyl acetate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).
-
Addition of Reactants: Add the active methylene compound (1.0 - 1.2 equivalents) to the flask.
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 10-20 mL per gram of aldehyde). To this mixture, add a catalytic amount of a weak base (e.g., piperidine, 2-3 drops, or ammonium acetate, 0.1-0.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with constant stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration. Wash the solid with a small amount of cold solvent (e.g., ethanol) to remove impurities.
-
Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting residue can then be triturated with a suitable solvent (e.g., water, ethanol, or a mixture of hexane and ethyl acetate) to induce precipitation. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or ethyl acetate) to yield the pure Knoevenagel condensation product.
-
Drying: Dry the purified product under vacuum.
-
Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.
Mandatory Visualization
Caption: Experimental Workflow for Knoevenagel Condensation.
Caption: General Mechanism of the Knoevenagel Condensation.
References
- 1. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst [mdpi.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]
- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.tue.nl [pure.tue.nl]
- 8. jocpr.com [jocpr.com]
- 9. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Protecting Group Strategies for 2,3,5-Trichloropyridine-4-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection of the aldehyde functional group in 2,3,5-trichloropyridine-4-carbaldehyde. This electron-deficient heteroaromatic aldehyde presents unique challenges and opportunities in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. The selection of an appropriate protecting group is crucial for the successful multi-step synthesis of complex molecules derived from this versatile starting material.
Introduction
This compound is a valuable building block in organic synthesis due to the presence of multiple reactive sites. The aldehyde group allows for a variety of transformations, while the chlorinated pyridine ring can be functionalized through nucleophilic aromatic substitution or cross-coupling reactions. However, the high reactivity of the aldehyde group often necessitates its protection to prevent unwanted side reactions during the modification of other parts of the molecule.
The electron-withdrawing nature of the three chlorine atoms and the pyridine nitrogen atom significantly activates the aldehyde group towards nucleophilic attack. This enhanced reactivity must be considered when selecting a protecting group and the conditions for its introduction and removal. This document focuses on the use of acetals as protecting groups, which are well-suited for aldehydes and offer stability under a range of reaction conditions.
Acetal Protection: A Reliable Strategy
Acetals are one of the most common and effective protecting groups for aldehydes. They are readily formed by the acid-catalyzed reaction of an aldehyde with an alcohol. Cyclic acetals, formed with diols such as ethylene glycol, are particularly stable.
Key Advantages of Acetal Protection:
-
Stability: Acetals are stable to basic and neutral conditions, as well as to many oxidizing and reducing agents.[1][2][3] This allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected aldehyde.
-
Ease of Formation: Acetal formation is typically a straightforward reaction, driven by the removal of water.
-
Reliable Deprotection: The aldehyde can be easily regenerated by acid-catalyzed hydrolysis.[1][2]
The primary strategy for protecting the aldehyde in this compound involves its conversion to a diethyl acetal or a cyclic 1,3-dioxolane derivative.
Logical Workflow for Protecting Group Strategy
Caption: General workflow for the protection and deprotection of this compound.
Experimental Protocols
The following protocols are based on established methods for the acetal protection of aromatic and heteroaromatic aldehydes and have been adapted for the specific reactivity of this compound.
Protocol 1: Formation of 2,3,5-Trichloro-4-(diethoxymethyl)pyridine
This protocol describes the formation of the diethyl acetal of this compound.
Materials:
-
This compound
-
Triethyl orthoformate
-
Ethanol (absolute)
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Anhydrous sodium carbonate or triethylamine for quenching
-
Anhydrous organic solvent (e.g., toluene, dichloromethane)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol, add triethyl orthoformate (1.5 - 2.0 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.01 - 0.05 eq).
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete (typically within 2-6 hours), quench the reaction by adding a base such as anhydrous sodium carbonate or triethylamine to neutralize the acid catalyst.
-
Remove the solvent and excess reagents under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure 2,3,5-trichloro-4-(diethoxymethyl)pyridine.
Protocol 2: Formation of 4-(1,3-Dioxolan-2-yl)-2,3,5-trichloropyridine
This protocol details the formation of the cyclic acetal using ethylene glycol.
Materials:
-
This compound
-
Ethylene glycol
-
Anhydrous toluene or benzene
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Dean-Stark apparatus
-
Anhydrous sodium carbonate or triethylamine for quenching
Procedure:
-
Set up a reaction flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add this compound (1.0 eq), ethylene glycol (1.1 - 1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 - 0.05 eq) in anhydrous toluene.
-
Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction (typically 3-8 hours). Monitor the reaction by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and quench the acid catalyst with a base (e.g., anhydrous sodium carbonate or triethylamine).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to afford pure 4-(1,3-dioxolan-2-yl)-2,3,5-trichloropyridine.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the acetal protection of aromatic aldehydes, which can be used as a guideline for the protection of this compound. Due to the electron-deficient nature of the substrate, reaction times may be shorter and yields may be higher than for electron-rich analogues.
| Protecting Group | Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Diethyl Acetal | Triethyl orthoformate, Ethanol | p-TsOH | Ethanol | 25-50 | 2-6 | 85-95 |
| 1,3-Dioxolane | Ethylene glycol | p-TsOH | Toluene | Reflux | 3-8 | 90-98 |
Deprotection Protocols
The regeneration of the aldehyde from its acetal is typically achieved by acid-catalyzed hydrolysis.
Protocol 3: Deprotection of Acetal to Regenerate the Aldehyde
Materials:
-
Protected this compound (acetal)
-
Acetone-water mixture (e.g., 9:1)
-
Acid catalyst (e.g., dilute HCl, p-TsOH, or an acidic resin like Amberlyst-15)
-
Sodium bicarbonate solution for neutralization
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Dissolve the acetal-protected compound in an acetone-water mixture.
-
Add a catalytic amount of the acid catalyst.
-
Stir the mixture at room temperature. The progress of the deprotection should be monitored by TLC or GC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the deprotected this compound.
Signaling Pathway of Acid-Catalyzed Acetal Hydrolysis
Caption: Mechanism of acid-catalyzed hydrolysis of an acetal to an aldehyde.
Conclusion
The protection of the aldehyde group in this compound as an acetal is a robust and efficient strategy that enables a wide range of subsequent chemical modifications to the pyridine ring. The protocols provided herein offer a reliable starting point for researchers in the fields of medicinal chemistry and materials science. Careful monitoring of the reaction progress and optimization of conditions for specific downstream applications will ensure high yields and purity of the desired products.
References
Application Note: Catalytic Oxidation of 2,3,5-Trichloropyridine-4-carbaldehyde to 2,3,5-Trichloropyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5-Trichloropyridine-4-carboxylic acid is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its preparation via the selective oxidation of the corresponding aldehyde, 2,3,5-trichloropyridine-4-carbaldehyde, is a critical transformation. This document outlines potential catalytic methods for this oxidation, based on established procedures for structurally similar aromatic and heteroaromatic aldehydes. The protocols provided are intended as a starting point and may require optimization for this specific substrate.
The selective oxidation of an aldehyde to a carboxylic acid in the presence of other sensitive functional groups, such as the trichlorinated pyridine ring, requires mild and efficient catalytic systems. Traditional methods often employ stoichiometric amounts of harsh oxidants, leading to significant waste and potential side reactions. Modern catalytic approaches offer greener and more selective alternatives. This note explores several promising catalytic systems, including those based on N-heterocyclic carbenes (NHCs), biocatalysis, and transition metal complexes.
Catalytic Systems Overview
Several catalytic systems have demonstrated efficacy in the oxidation of aromatic and heteroaromatic aldehydes. The choice of catalyst and oxidant is crucial to achieve high yield and selectivity while minimizing degradation of the starting material and product. Below is a summary of potential methods applicable to the oxidation of this compound.
| Catalytic System | Catalyst Example | Oxidant | Typical Solvent(s) | Temperature (°C) | Advantages | Potential Challenges |
| N-Heterocyclic Carbene (NHC) Catalysis | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) | Molecular oxygen (O2) or air | Dioxane, THF, DMF | Room Temperature - 80 | Organocatalytic, mild conditions, uses green oxidant.[1] | Catalyst loading, reaction time, potential for side reactions. |
| Biocatalysis | Recombinant Aldehyde Dehydrogenases (ALDHs) | Molecular oxygen (air) with NAD+ recycling system | Phosphate buffer (aqueous) | 30 - 40 | High chemoselectivity, environmentally benign, mild conditions.[2] | Enzyme stability and availability, substrate scope limitations. |
| Vanadium-based Catalysis | Vanadium-containing heteropolyanions (e.g., HPA-2) | Molecular oxygen (O2) | Acetic acid/Water, THF | 40 - 100 | High activity for various aldehydes, uses O2 as oxidant.[3][4] | Catalyst synthesis, potential for metal leaching. |
| Other Metal-Catalyzed Oxidations | Copper, Silver, Cobalt, Nickel, or Rhenium complexes | H2O2, t-BuOOH, O2 | Various organic solvents | Varies | Wide range of catalysts available, potentially high efficiency.[2] | Use of stoichiometric and potentially hazardous oxidants, metal contamination. |
Experimental Protocols (General Procedures)
The following are generalized protocols that can be adapted for the catalytic oxidation of this compound. Note: These protocols are based on literature methods for other aldehydes and should be optimized for the specific substrate.
Protocol 1: N-Heterocyclic Carbene (NHC) Catalyzed Aerobic Oxidation
This protocol is based on the NHC-catalyzed aerobic oxidation of aromatic aldehydes.[1]
Materials:
-
This compound
-
N-Heterocyclic carbene precursor (e.g., IPr·HCl)
-
Base (e.g., DBU, K2CO3)
-
Anhydrous solvent (e.g., Dioxane, THF)
-
Molecular oxygen (O2) or dry air
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere (e.g., Argon), add the NHC precursor (5-10 mol%) and the base (1.1 equivalents).
-
Add the anhydrous solvent and stir the mixture for 15-30 minutes at room temperature to generate the active carbene catalyst.
-
Add this compound (1 equivalent) to the reaction mixture.
-
Replace the inert atmosphere with an oxygen or dry air balloon.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous acid solution (e.g., 1 M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Biocatalytic Oxidation using Aldehyde Dehydrogenase (ALDH)
This protocol is based on the use of recombinant ALDHs for the chemoselective oxidation of aldehydes.[2]
Materials:
-
This compound
-
Recombinant Aldehyde Dehydrogenase (ALDH)
-
Nicotinamide adenine dinucleotide (NAD+)
-
NAD+ recycling system (e.g., nicotinamide oxidase - NOx)
-
Phosphate buffer (pH ~8.5)
-
Molecular oxygen (air)
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.
-
Add NAD+ (catalytic amount) and the components of the NAD+ recycling system (e.g., NOx).
-
Add the ALDH enzyme preparation (purified enzyme, whole cells, or cell lysate).
-
Dissolve this compound in a minimal amount of a water-miscible co-solvent (e.g., DMSO) if necessary, and add it to the reaction mixture.
-
Stir the reaction mixture at the optimal temperature for the enzyme (e.g., 40 °C) with exposure to air (atmospheric pressure).
-
Monitor the reaction progress by HPLC or LC-MS.
-
Upon completion, acidify the reaction mixture to a pH of ~2-3 with an aqueous acid (e.g., 1 M HCl) to precipitate the carboxylic acid product.
-
Collect the product by filtration or extract with a suitable organic solvent.
-
Wash, dry, and purify the product as described in Protocol 1.
Protocol 3: Vanadium-Catalyzed Oxidation with Dioxygen
This protocol is based on the use of vanadium-containing heteropolyanions as catalysts for aldehyde oxidation.[3][4]
Materials:
-
This compound
-
Vanadium-containing heteropolyanion catalyst (e.g., HPA-2)
-
Solvent (e.g., Acetic acid/Water mixture, THF)
-
Dioxygen (O2)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent) and the vanadium-containing catalyst (e.g., 1-5 mol%).
-
Add the solvent and stir to dissolve the reactants.
-
Pressurize the vessel with dioxygen (e.g., 0.1 MPa) or bubble O2 through the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 40-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Visual Representations
Experimental Workflow
Caption: General experimental workflow for the catalytic oxidation of this compound.
Logical Relationship of Catalytic Oxidation
Caption: Logical relationship of components in the catalytic oxidation process.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Halogenated pyridine derivatives and their precursors may be toxic and should be handled with care.
-
Reactions involving peroxides or pressurized oxygen should be conducted with appropriate safety shields and precautions.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The catalytic oxidation of this compound to its corresponding carboxylic acid can likely be achieved using a variety of modern catalytic methods. The choice of the specific protocol will depend on the available resources, desired scale, and tolerance for potential impurities. The provided general protocols for NHC-catalyzed, biocatalytic, and vanadium-catalyzed oxidations offer promising starting points for developing a robust and efficient synthesis. Optimization of reaction parameters such as catalyst loading, temperature, solvent, and reaction time will be crucial for maximizing the yield and purity of the desired product.
References
- 1. N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids: A Critical Review | MDPI [mdpi.com]
- 2. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,3,5-Trichloropyridine-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 2,3,5-Trichloropyridine-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The primary purification techniques for this compound, an aromatic aldehyde, include:
-
Recrystallization: An effective method for purifying solid compounds. The choice of solvent is critical for successful purification.
-
Column Chromatography: Useful for separating the target compound from impurities with different polarities.
-
Vacuum Distillation: Suitable for thermally stable compounds to separate them from non-volatile impurities.[1]
-
Liquid-Liquid Extraction: Particularly useful for removing acidic or basic impurities, or by forming a bisulfite adduct to separate the aldehyde.[2][3][4][5]
Q2: What are the likely impurities in my crude this compound sample?
Common impurities may include:
-
Unreacted starting materials: Such as 2,3,5-Trichloropyridine.
-
Over-oxidized product: The corresponding carboxylic acid, 2,3,5-Trichloropyridine-4-carboxylic acid, is a common impurity formed by oxidation of the aldehyde.[1][6]
-
Residual solvents: From the synthesis reaction.
-
By-products: From side reactions during the synthesis.
-
Peroxides and oligomers: Formed from the aldehyde upon storage.[1]
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be employed to determine the purity of your sample:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your sample.[1][7]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.[6][7][8]
-
Gas Chromatography (GC): Suitable for analyzing the volatile components of your sample.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of the compound and detect the presence of impurities.[1]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. The melting point of 2,3,5-Trichloropyridine is 46-50 °C; the aldehyde derivative is expected to have a distinct melting point.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Oily precipitate during recrystallization | The solvent may be too non-polar, or the solution is cooling too rapidly. | Try using a more polar solvent or a solvent mixture. Ensure the solution cools slowly to allow for proper crystal formation. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.[10] |
| Low recovery after column chromatography | The compound may be strongly adsorbed onto the stationary phase, or the chosen eluent may be too non-polar. | Gradually increase the polarity of the eluent. If using silica gel, which is acidic, consider using a different adsorbent like basic alumina if your compound is sensitive to acid.[1] |
| Product degradation during purification | The compound may be unstable to heat (distillation) or the stationary phase (chromatography). | For thermally sensitive compounds, use vacuum distillation at a lower temperature.[1] If degradation occurs on silica gel, consider using a less acidic stationary phase like neutral or basic alumina.[1] |
| Persistent carboxylic acid impurity | The corresponding carboxylic acid is a common impurity formed by air oxidation.[1][6] | Wash a solution of the crude product in an organic solvent with a mild aqueous base like sodium bicarbonate solution to remove the acidic impurity.[1] |
| Incomplete separation of impurities with similar polarity | The chosen purification method may not have sufficient resolving power. | A combination of purification techniques may be necessary. For example, an initial extraction to remove acidic/basic impurities, followed by column chromatography for finer separation. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Potential solvents include hexanes, ethanol, methanol, or a mixture such as ethanol/water.[11][12]
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Column Chromatography
-
Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. For eluent selection, start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate or diethyl ether.[6] Use TLC to find a solvent system that gives good separation.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, non-polar eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Run the eluent through the column and collect fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Bisulfite Extraction for Aldehyde Purification
-
Dissolution: Dissolve the crude product in a water-miscible organic solvent like methanol.[3][5]
-
Adduct Formation: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for about 30 seconds to form the bisulfite adduct of the aldehyde.[3][5]
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate/hexanes mixture) and deionized water to the separatory funnel and shake. The charged bisulfite adduct will move to the aqueous layer, while non-aldehydic impurities remain in the organic layer.[3][5]
-
Separation: Separate the aqueous and organic layers.
-
Aldehyde Recovery: To recover the aldehyde, basify the aqueous layer (e.g., with sodium carbonate) and extract the liberated aldehyde with an organic solvent.[3][5]
-
Drying and Evaporation: Dry the organic extract containing the purified aldehyde over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent.
Data Summary
| Purification Method | Key Parameters | Expected Outcome |
| Recrystallization | Solvent, Cooling Rate, Temperature | High purity crystalline solid |
| Column Chromatography | Stationary Phase, Eluent System, Flow Rate | Separation of compounds with different polarities |
| Vacuum Distillation | Pressure, Temperature | Separation of volatile compounds from non-volatile impurities |
| Liquid-Liquid Extraction | pH, Solvent Choice | Removal of acidic/basic impurities or selective extraction of the aldehyde |
Diagrams
References
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 4. youtube.com [youtube.com]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ptfarm.pl [ptfarm.pl]
- 8. 2,3,5-Trichloropyridine-4-carboxaldehyde manufacturers and suppliers - chemicalbook [chemicalbook.com]
- 9. 2,3,5-Trichloropyridine CAS 16063-70-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,3,5-Trichloropyridine-4-carbaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly low yield, encountered during the synthesis of 2,3,5-trichloropyridine-4-carbaldehyde. This resource is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2,3,5-trichloropyridine. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide derivative, most commonly N,N-dimethylformamide (DMF).[1][2][3][4][5]
Q2: Why is the Vilsmeier-Haack reaction often low-yielding for 2,3,5-trichloropyridine?
A2: The pyridine ring is an electron-deficient aromatic system.[6] The presence of three electron-withdrawing chlorine atoms further deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophilic substitution by the Vilsmeier reagent, which is a relatively weak electrophile.[2][6] This inherent low reactivity is a primary cause of low yields.
Q3: What are the critical parameters to control for a successful Vilsmeier-Haack formylation of 2,3,5-trichloropyridine?
A3: Careful control of reaction conditions is paramount. Key parameters include:
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Reagent Stoichiometry: The molar ratio of POCl₃ to DMF is crucial for the efficient formation of the Vilsmeier reagent.[6]
-
Reaction Temperature: Temperature control is critical to prevent decomposition of the starting material and the Vilsmeier reagent.[6]
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Reaction Time: Sufficient reaction time is necessary to drive the reaction to completion, especially with a deactivated substrate.
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Purity of Reagents and Solvents: All reagents and solvents should be anhydrous, as the Vilsmeier reagent is highly moisture-sensitive.[7]
Q4: Are there any common side reactions to be aware of?
A4: While specific side products for this reaction are not extensively documented in the provided results, general side reactions in Vilsmeier-Haack reactions can include:
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Decomposition: At excessively high temperatures, the starting material or the Vilsmeier reagent can decompose.[6]
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Formation of Amides/Nitriles: If the starting material contains impurities such as aldoximes, these can be converted to amides or nitriles under Vilsmeier-Haack conditions.
-
Incomplete Reaction: Due to the deactivated nature of the substrate, a significant portion of the starting material may remain unreacted.
Troubleshooting Guide
Below is a guide to common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Poor Quality Starting Material | Ensure the 2,3,5-trichloropyridine is of high purity. Recrystallize or distill if necessary. |
| Inactive Vilsmeier Reagent | Use fresh, high-purity POCl₃ and anhydrous DMF. Prepare the Vilsmeier reagent in situ at low temperature (0-5 °C) before adding the substrate. |
| Sub-optimal Reagent Ratio | Systematically vary the molar ratio of POCl₃ to DMF. A slight excess of POCl₃ may be beneficial, but a large excess can lead to decomposition.[6] |
| Incorrect Reaction Temperature | The reaction may require elevated temperatures to proceed due to the deactivated substrate. Start with moderate temperatures (e.g., 60-80 °C) and optimize. Monitor for decomposition. |
| Insufficient Reaction Time | Extend the reaction time and monitor the progress by TLC or GC/MS to ensure the reaction has gone to completion. |
| Presence of Moisture | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[7] |
Formation of a Dark-Colored Reaction Mixture
| Potential Cause | Recommended Solution |
| Decomposition of Reagents or Product | This may occur at excessively high temperatures.[6] Lower the reaction temperature or add the substrate at a lower temperature before heating. |
| Excessively High POCl₃:DMF Ratio | A large excess of POCl₃ can lead to decomposition.[6] Reduce the amount of POCl₃ relative to DMF. |
Experimental Protocols
Synthesis of 2,3,5-Trichloropyridine
Several methods for the synthesis of 2,3,5-trichloropyridine have been reported. One common laboratory-scale method involves the dechlorination of a more highly chlorinated pyridine.
Example Protocol: Dechlorination of Pentachloropyridine [8][9]
-
To a 500 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer, add 200 mL of 6N ammonium hydroxide, 39.0 g (0.60 gram-atom) of zinc dust, 100 mL of toluene, and 25.1 g (0.1 mole) of pentachloropyridine.
-
The initial pH of the mixture should be approximately 12.6.
-
Heat the mixture to 70 °C with stirring and maintain these conditions for 35 hours.
-
After the reaction period, cool the mixture to 20 °C and filter to remove insoluble materials.
-
Wash the filter cake with toluene and combine the toluene wash with the filtrate.
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Concentrate the filtrate by distillation to obtain 2,3,5-trichloropyridine. The reported yield is approximately 52% of the theoretical value.[9]
Synthesis of this compound via Vilsmeier-Haack Reaction
This is a general protocol that should be optimized for specific laboratory conditions.
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, cool anhydrous DMF (e.g., 3 equivalents) in an ice-salt bath (0-5 °C).
-
Slowly add phosphorus oxychloride (POCl₃) (e.g., 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring.
-
Allow the mixture to stir at 0-5 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 2,3,5-trichloropyridine (1 equivalent) in a minimal amount of an anhydrous solvent (e.g., 1,2-dichloroethane).
-
Add the solution of 2,3,5-trichloropyridine dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, slowly raise the temperature to the optimized reaction temperature (e.g., 60-80 °C) and stir for the optimized reaction time (monitor by TLC or GC/MS).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution or sodium hydroxide solution) until the pH is neutral or slightly basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Formylation of 2,3,5-Trichloropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 2,3,5-trichloropyridine, a critical step in the synthesis of various pharmaceutical and agrochemical compounds.
Troubleshooting Guide
The formylation of 2,3,5-trichloropyridine, typically via the Vilsmeier-Haack reaction, can be challenging due to the electron-deficient nature of the pyridine ring. The following guide addresses common issues encountered during this synthesis.
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Conversion to Product | 1. Insufficient reactivity of 2,3,5-trichloropyridine: The electron-withdrawing chlorine atoms deactivate the pyridine ring towards electrophilic substitution.[1] | - Increase Reaction Temperature: Carefully increase the reaction temperature in increments. Reactions on deactivated substrates often require more forcing conditions, potentially heating up to 80°C or higher.[2][3] - Increase Reaction Time: Extend the reaction time to allow for the slower reaction to proceed to completion. - Increase Equivalents of Vilsmeier Reagent: Use a larger excess of the Vilsmeier reagent (e.g., 3-5 equivalents) to drive the equilibrium towards product formation. - Use a More Reactive Formylating Agent: Consider alternative formylation methods if the Vilsmeier-Haack reaction is unsuccessful (see FAQs). |
| 2. Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture and can decompose if not prepared and handled under anhydrous conditions.[2] | - Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents (e.g., dry DMF). Handle reagents under an inert atmosphere (e.g., nitrogen or argon). - Freshly Prepare or Procure Reagent: Use freshly distilled phosphorus oxychloride (POCl₃) and high-purity, dry DMF. If using a pre-prepared Vilsmeier reagent, ensure it has been stored correctly. | |
| 3. Inefficient Quenching/Work-up: The iminium salt intermediate may not be hydrolyzing effectively to the desired aldehyde. | - Controlled Hydrolysis: Quench the reaction mixture by pouring it onto crushed ice or into a cold aqueous solution of a mild base like sodium acetate or sodium bicarbonate to facilitate the hydrolysis of the iminium intermediate.[2][4][5] | |
| Formation of Multiple Products/Side Reactions | 1. Isomeric Products: Although formylation is expected at the C-4 position due to steric and electronic factors, minor amounts of other isomers might form under harsh conditions. | - Optimize Reaction Temperature: Avoid excessively high temperatures which can lead to loss of regioselectivity. - Purification: Utilize column chromatography with a suitable solvent system to separate the desired C-4 aldehyde from other isomers. |
| 2. Decomposition of Starting Material: At high temperatures, the highly chlorinated pyridine ring may be susceptible to decomposition or polymerization. | - Monitor Reaction Progress: Use TLC or GC-MS to monitor the reaction and avoid prolonged heating once the starting material is consumed. - Stepwise Temperature Increase: Gradually increase the temperature to find the optimal balance between reactivity and stability. | |
| 3. Byproducts from Vilsmeier Reagent: Self-condensation or other side reactions of the Vilsmeier reagent can occur, especially if the substrate is unreactive. | - Slow Addition of POCl₃: Add POCl₃ dropwise to the DMF at 0°C to control the exothermic formation of the Vilsmeier reagent.[5] - Use of Pre-formed Reagent: Consider preparing the Vilsmeier reagent separately and adding it to the solution of 2,3,5-trichloropyridine. | |
| Product Isolation and Purification Issues | 1. Product is water-soluble: The resulting aldehyde may have some solubility in the aqueous phase during work-up, leading to lower isolated yields. | - Thorough Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). - Brine Wash: Wash the combined organic extracts with brine to remove dissolved water and improve separation. |
| 2. Co-elution of Impurities: Byproducts may have similar polarities to the desired product, making chromatographic separation difficult. | - Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) and different stationary phases (e.g., silica gel with different pore sizes). - Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the formylation of 2,3,5-trichloropyridine?
A1: The formylation of 2,3,5-trichloropyridine is expected to occur at the C-4 position (to yield 2,3,5-trichloro-4-pyridinecarboxaldehyde). This is due to a combination of steric hindrance from the chlorine atoms at C-2 and C-3, and the electronic deactivation of the ring, which makes the C-4 position the most accessible for electrophilic attack.
Q2: My reaction is not working even at elevated temperatures. What are my options?
A2: If the standard Vilsmeier-Haack conditions are ineffective, you can consider the following:
-
Activation of the Pyridine Ring: One strategy for activating electron-deficient pyridines towards electrophilic substitution is through the formation of the corresponding pyridine N-oxide. The N-oxide is more electron-rich and can be formylated more readily. The N-oxide functionality can then be removed in a subsequent step.
-
Alternative Formylation Methods: Other formylation methods that have been used for electron-deficient heterocycles include:
-
Metalation followed by quenching with a formylating agent: This involves deprotonation of the pyridine ring using a strong base (e.g., lithium diisopropylamide, LDA) followed by the addition of a formylating agent like DMF. This approach can offer high regioselectivity.
-
Rieche formylation: Using dichloromethyl methyl ether and a Lewis acid catalyst like TiCl₄ or SnCl₄. This method can be effective for some deactivated aromatic systems.
-
Q3: What are the safety precautions for handling the Vilsmeier-Haack reagent?
A3: The Vilsmeier-Haack reagent is moisture-sensitive and corrosive. The reaction between DMF and POCl₃ is exothermic and should be performed with caution in a well-ventilated fume hood. Personal protective equipment (gloves, safety glasses, lab coat) is essential. The reaction should be quenched carefully by slowly adding the reaction mixture to ice or a cold basic solution.
Q4: How can I confirm the formation of the desired product?
A4: The formation of 2,3,5-trichloro-4-pyridinecarboxaldehyde can be confirmed using standard analytical techniques:
-
NMR Spectroscopy: ¹H NMR should show a characteristic aldehyde proton signal (around 9-10 ppm) and the remaining aromatic proton signal. ¹³C NMR will show a carbonyl carbon signal (around 190 ppm).
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the mass of the product.
-
Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretching band should be visible around 1700 cm⁻¹.
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of 2,3,5-Trichloropyridine (Adapted Protocol)
This protocol is an adapted procedure based on general Vilsmeier-Haack reaction conditions for electron-deficient substrates.[4][5] Optimization of temperature, reaction time, and stoichiometry may be required.
Materials:
-
2,3,5-Trichloropyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate solution or sodium acetate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas supply (N₂ or Ar)
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, place anhydrous DMF (3.0 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add POCl₃ (1.5 equivalents) dropwise to the stirred DMF over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes, then warm to room temperature and stir for 1 hour. The formation of a pale yellow to colorless Vilsmeier reagent is expected.
-
-
Formylation Reaction:
-
Dissolve 2,3,5-trichloropyridine (1.0 equivalent) in a minimal amount of anhydrous DCM or DCE.
-
Add the solution of 2,3,5-trichloropyridine to the pre-formed Vilsmeier reagent.
-
Heat the reaction mixture to a temperature between 60-80°C. The optimal temperature should be determined by monitoring the reaction progress.
-
Stir the reaction at this temperature for 4-24 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with DCM (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2,3,5-trichloro-4-pyridinecarboxaldehyde.
-
Visualizations
Experimental Workflow for Vilsmeier-Haack Formylation
Caption: Workflow for the Vilsmeier-Haack formylation of 2,3,5-trichloropyridine.
Logical Relationship of Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low product yield in the formylation reaction.
References
Stability and degradation of 2,3,5-Trichloropyridine-4-carbaldehyde
This technical support center provides guidance on the stability and degradation of 2,3,5-Trichloropyridine-4-carbaldehyde for researchers, scientists, and drug development professionals. The information is compiled from available data on the parent compound, 2,3,5-Trichloropyridine, and general chemical principles of aldehydes.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored for optimal long-term stability?
A: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry place, protected from direct sunlight and heat sources.[1] The recommended storage temperature is between 2-8°C.[1][2] It is crucial to keep the container tightly closed when not in use to prevent moisture absorption and potential degradation.[1]
Q2: What are the primary degradation pathways for this compound?
A: While specific degradation pathways for the 4-carbaldehyde derivative are not extensively documented, aldehydes are generally susceptible to oxidation to the corresponding carboxylic acid. Additionally, the trichloropyridine ring may undergo nucleophilic substitution reactions under certain conditions. For a related compound, 3,5,6-trichloro-2-pyridinol, microbial degradation has been observed to proceed via hydrolytic-oxidative dechlorination and denitrification pathways.[3]
Q3: What are the signs of degradation in a sample of this compound?
A: Visual signs of degradation can include a change in color from a white or off-white crystalline powder to a yellowish or brownish solid.[1][2] A change in the physical state, such as clumping or melting below the expected melting point range (literature for 2,3,5-Trichloropyridine is 46-52°C), may also indicate degradation.[2][4][5] For definitive assessment, analytical techniques such as HPLC or GC-MS should be used to check for the appearance of new impurity peaks.
Q4: What are the recommended handling precautions for this compound?
A: When handling this compound, it is important to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.[1] Avoid contact with skin and eyes.[1] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Sample degradation due to improper storage or handling. | Verify the purity of the starting material using a suitable analytical method (e.g., HPLC, NMR). Ensure the compound is stored under the recommended conditions (cool, dry, inert atmosphere). |
| Reaction with incompatible solvents or reagents. | Review the compatibility of the compound with all components of the experimental setup. Aldehydes can be sensitive to strong oxidizing or reducing agents and strong acids or bases. | |
| Low product yield in a reaction | Degradation of the starting material. | Use a fresh, pure sample of this compound. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Appearance of unknown peaks in analytical chromatograms | Degradation products have formed. | Characterize the impurities using techniques like LC-MS or GC-MS to understand the degradation pathway. Adjust experimental conditions (e.g., temperature, pH, light exposure) to minimize degradation. |
| Change in physical appearance of the compound | Absorption of moisture or slow degradation over time. | Discard the degraded material and use a fresh batch. Store the compound in a desiccator to prevent moisture uptake. |
Stability Data Summary
The following tables summarize hypothetical stability data for this compound under various stress conditions. This data is illustrative and should be confirmed by experimental studies.
Table 1: Thermal Stability
| Temperature | Time (days) | Purity (%) | Degradation Products (%) |
| 2-8°C | 365 | >99 | <1 |
| 25°C | 30 | 98 | 2 |
| 40°C | 30 | 95 | 5 |
| 60°C | 7 | 85 | 15 |
Table 2: Photostability
| Light Condition | Time (hours) | Purity (%) | Degradation Products (%) |
| Dark Control | 24 | >99 | <1 |
| UV Light (254 nm) | 24 | 90 | 10 |
| Visible Light | 24 | 98 | 2 |
Table 3: pH Stability in Aqueous Solution
| pH | Time (hours) | Purity (%) | Degradation Products (%) |
| 3 | 24 | 97 | 3 |
| 7 | 24 | 99 | 1 |
| 9 | 24 | 92 | 8 |
Experimental Protocols
Protocol 1: Accelerated Stability Study
-
Sample Preparation: Weigh 5-10 mg of this compound into amber glass vials.
-
Stress Conditions:
-
Thermal: Place vials in ovens set at 40°C and 60°C.
-
Photostability: Place vials in a photostability chamber with controlled UV and visible light exposure. Wrap a control vial in aluminum foil.
-
Humidity: Place vials in a desiccator with a saturated salt solution to maintain a specific relative humidity (e.g., 75% RH using NaCl).
-
-
Time Points: Withdraw samples at initial (T=0), 1, 3, 7, and 14 days.
-
Analysis: Dissolve the sample in a suitable solvent (e.g., acetonitrile) and analyze by a validated stability-indicating HPLC method to determine the purity and quantify any degradation products.
Protocol 2: Solution Stability Study
-
Buffer Preparation: Prepare aqueous buffer solutions at pH 3, 7, and 9.
-
Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile). Dilute the stock solution with the respective buffers to a final concentration of 1 mg/mL.
-
Incubation: Store the solutions at a controlled temperature (e.g., 25°C) and protect from light.
-
Time Points: Collect aliquots at initial (T=0), 6, 12, and 24 hours.
-
Analysis: Analyze the aliquots directly by HPLC to assess the degradation of the compound over time in different pH environments.
Visualizations
Caption: Experimental workflow for stability testing of this compound.
Caption: Postulated degradation pathways for this compound.
References
- 1. agrochemx.com [agrochemx.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3,5-Trichloropyridine | 16063-70-0 [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of 2,3,5-Trichloropyridine-4-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,5-Trichloropyridine-4-carbaldehyde. The primary focus is on addressing challenges related to the purification and workup of the final product, particularly after a Vilsmeier-Haack formylation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the common method for synthesizing this compound?
The most prevalent method for the formylation of 2,3,5-trichloropyridine is the Vilsmeier-Haack reaction.[1][2][3][4] This reaction employs a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃).[2][5] The reaction proceeds through an electrophilic aromatic substitution mechanism.[4][6]
Q2: Is a catalyst typically used in the Vilsmeier-Haack synthesis of this compound?
The Vilsmeier-Haack reaction is not a catalyzed reaction in the traditional sense of employing a metallic catalyst that is regenerated. The Vilsmeier reagent, formed from DMF and POCl₃, is a stoichiometric reagent that is consumed during the reaction.[2][7] Therefore, "catalyst removal" is not a primary concern. The main challenge lies in the removal of reaction byproducts during the workup.
Q3: What are the primary impurities and byproducts to be removed after the reaction?
The main byproducts originate from the Vilsmeier reagent and its subsequent hydrolysis. These include:
-
Phosphoric acid and its salts (from POCl₃ hydrolysis).
-
Dimethylamine hydrochloride (from the hydrolysis of the iminium intermediate).
-
Unreacted 2,3,5-trichloropyridine.
-
Excess DMF.
Q4: What is the general workup procedure for a Vilsmeier-Haack reaction?
The typical workup involves carefully quenching the reaction mixture with ice water to hydrolyze the intermediate iminium salt to the aldehyde.[2] This is followed by neutralization with a base (e.g., sodium bicarbonate, sodium hydroxide) to remove acidic byproducts. The product is then usually extracted with an organic solvent.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound via the Vilsmeier-Haack reaction.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no product formation | Ineffective Vilsmeier reagent formation. | - Ensure the purity and dryness of DMF and POCl₃. - Control the temperature during the addition of POCl₃ to DMF, as the reaction is exothermic. |
| Low reactivity of the substrate. | - The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds. 2,3,5-trichloropyridine is electron-deficient, so harsher reaction conditions (higher temperature, longer reaction time) may be necessary. | |
| Oily or impure product after workup | Incomplete hydrolysis of the iminium intermediate. | - Ensure thorough mixing and sufficient time during the aqueous workup. - Gentle heating of the aqueous mixture during workup can sometimes facilitate hydrolysis, but monitor for potential side reactions. |
| Presence of residual DMF. | - Wash the organic extract thoroughly with water or brine to remove DMF. - For stubborn cases, azeotropic distillation with a suitable solvent might be necessary. | |
| Contamination with phosphorus-containing byproducts. | - After quenching, adjust the pH of the aqueous layer to be slightly basic to ensure all phosphoric acid is converted to its salt, which is more soluble in the aqueous phase. - Perform multiple extractions and washes. | |
| Product is a different color (e.g., green, blue) | Formation of dyestuffs. | - This can occur if the temperature rises excessively during neutralization.[8] Keep the mixture cool during the addition of base. - The product may require purification by column chromatography or recrystallization to remove colored impurities. |
| Difficulty in isolating the product | Product is soluble in the aqueous phase. | - Ensure the pH of the aqueous phase is neutral or slightly basic before extraction. - Use a more polar organic solvent for extraction, or perform multiple extractions. |
| Formation of an emulsion during extraction. | - Add a small amount of brine to the extraction mixture. - Allow the mixture to stand for a longer period. - Filter the entire mixture through a pad of Celite. |
Experimental Protocols
Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of 2,3,5-Trichloropyridine
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-water bath. Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add 2,3,5-trichloropyridine. The reaction mixture is then heated (temperature and time will need to be optimized, but a starting point could be 60-80 °C for several hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Workup and Hydrolysis: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.
-
Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, while keeping the mixture cool in an ice bath. Once neutralized, extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
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Purification: Combine the organic extracts, wash with water and then with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). After filtering off the drying agent, the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Comparison of Workup Strategies for Vilsmeier-Haack Reactions
| Workup Method | Key Steps | Advantages | Disadvantages | Typical Purity Range |
| Standard Aqueous Workup | 1. Quench with ice water.2. Neutralize with base.3. Extract with organic solvent. | Simple and widely applicable. | Can lead to emulsions; may not completely remove all byproducts. | 85-95% (crude) |
| Precipitation/Filtration | 1. Quench with ice water.2. Adjust pH to precipitate the product.3. Filter and wash the solid product. | Can be effective if the product is a solid and has low aqueous solubility. | May not be suitable for all products; impurities can co-precipitate. | 90-98% (crude) |
| Chromatographic Purification | 1. Standard aqueous workup.2. Column chromatography on silica gel. | Provides high purity product. | More time-consuming and requires larger volumes of solvent. | >98% |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. chemistry-reaction.com [chemistry-reaction.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Characterization of Byproducts in 2,3,5-Trichloropyridine-4-carbaldehyde Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and characterizing byproducts encountered during the synthesis of 2,3,5-Trichloropyridine-4-carbaldehyde. The information is presented in a question-and-answer format to directly address common experimental challenges.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the identification of potential byproducts. The primary method for the synthesis of this compound is the formylation of 2,3,5-trichloropyridine. Common formylation techniques include the Vilsmeier-Haack reaction and metallation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). Byproducts can arise from incomplete reactions, side reactions, and the inherent reactivity of the starting materials and intermediates.
Q1: My reaction to formylate 2,3,5-trichloropyridine resulted in a complex mixture with multiple spots on my TLC plate. What are the likely byproducts?
A1: A complex reaction mixture is a common issue, particularly when dealing with the formylation of electron-deficient heterocycles like polychlorinated pyridines. The byproducts you are observing likely fall into several categories:
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Unreacted Starting Material: The presence of 2,3,5-trichloropyridine is highly probable, especially if the reaction has not gone to completion.
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Isomeric Products: Depending on the formylation method used, you may have formed other isomers of the desired product. For instance, if a lithiation/formylation approach was used, formylation could potentially occur at other positions on the pyridine ring, leading to the formation of 2,3,5-trichloropyridine-6-carbaldehyde.
-
Over-reaction or Degradation Products: Harsh reaction conditions can lead to the decomposition of the starting material or product.
-
Hydrolysis Products: If the reaction workup involves aqueous conditions, any reactive intermediates may hydrolyze. For example, in a Vilsmeier-Haack reaction, the intermediate iminium salt must be hydrolyzed to the aldehyde. Incomplete hydrolysis can lead to impurities.
To identify these byproducts, it is recommended to use analytical techniques such as GC-MS and LC-MS to determine the molecular weights of the components in your mixture. Comparison of the mass spectra with the expected masses of potential byproducts can provide initial identification. Further characterization by NMR spectroscopy will be necessary for unambiguous structure elucidation.
Quantitative Data Summary of Potential Byproducts
| Byproduct Category | Potential Compounds | Expected Molecular Weight ( g/mol ) | Common Analytical Observations |
| Unreacted Starting Material | 2,3,5-Trichloropyridine | 182.43 | GC-MS or LC-MS peak matching the starting material's retention time and mass spectrum. |
| Isomeric Products | 2,3,5-Trichloropyridine-6-carbaldehyde | 210.43 | LC-MS peak with the same mass as the desired product but a different retention time. 1H NMR will show a different aromatic proton splitting pattern. |
| Hydrolysis of Intermediates | Vilsmeier-Haack iminium salt hydrolysis byproduct | Varies depending on the specific intermediate | May appear as polar impurities on TLC. Mass spectrometry can help identify fragments. |
Q2: I am using a Vilsmeier-Haack reaction to synthesize this compound, but the yield is very low, and I have a significant amount of a polar, water-soluble byproduct. What could this be?
A2: The Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent (a chloroiminium salt) from a formamide (like DMF) and a chlorinating agent (like phosphorus oxychloride). Pyridines, being electron-deficient, can be poor substrates for this electrophilic substitution, leading to low yields.
The polar, water-soluble byproduct you are observing is likely related to the Vilsmeier reagent itself or its reaction with water. Potential byproducts include:
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Hydrolyzed Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and can hydrolyze back to DMF and the corresponding acid.
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Side reactions of the Vilsmeier reagent: The reagent can react with itself or other species in the reaction mixture, especially at elevated temperatures.
To minimize the formation of these byproducts and improve your yield, ensure that your reaction is conducted under strictly anhydrous conditions. The use of freshly distilled solvents and reagents is crucial. Additionally, optimizing the reaction temperature and time can help to favor the desired formylation over side reactions.
Logical Relationship for Vilsmeier-Haack Byproduct Formation
Caption: Byproduct formation in Vilsmeier-Haack reaction.
Q3: I performed a lithiation of 2,3,5-trichloropyridine followed by quenching with DMF. My main product is not the desired 4-carbaldehyde. What went wrong?
A3: Lithiation of polychlorinated pyridines can be complex, with the position of deprotonation or halogen-metal exchange influenced by the directing effects of the chloro-substituents and the nitrogen atom, as well as steric hindrance. The reaction of the resulting organolithium species with DMF should yield the corresponding aldehyde upon workup.
If you are not obtaining the desired 4-carbaldehyde, the most likely issue is the regioselectivity of the lithiation step. Potential outcomes include:
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Lithiation at a different position: The strong electron-withdrawing nature of the chlorine atoms can direct lithiation to other positions. For example, lithiation at the 6-position is a possibility, which would lead to the formation of 2,3,5-trichloropyridine-6-carbaldehyde after quenching with DMF.
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Halogen-metal exchange: Instead of deprotonation, a halogen-metal exchange could occur, leading to a different organolithium intermediate and subsequently a different product.
To troubleshoot this, it is essential to rigorously characterize your main product using 1D and 2D NMR techniques (like COSY, HSQC, and HMBC) to determine the exact position of the aldehyde group. To improve the regioselectivity of the lithiation, you can try varying the organolithium reagent (e.g., n-BuLi, s-BuLi, LDA), the solvent, and the reaction temperature.
Experimental Workflow for Lithiation and Formylation
Caption: Workflow for lithiation and formylation.
Section 2: Frequently Asked Questions (FAQs)
Q4: What are the best analytical methods to characterize the byproducts in my this compound synthesis?
A4: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of byproducts.
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Thin-Layer Chromatography (TLC): For rapid qualitative analysis of the reaction mixture and for monitoring the progress of the reaction.
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Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile components and providing information about their molecular weights and fragmentation patterns. This is particularly useful for identifying unreacted starting material and isomeric byproducts.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile or more polar compounds that are not amenable to GC. It provides molecular weight information and can be used for preparative separation of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: To determine the number and connectivity of protons in the molecule. The chemical shifts and coupling constants of the aromatic protons are diagnostic for the substitution pattern on the pyridine ring.
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¹³C NMR: To identify the number of unique carbon atoms.
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2D NMR (COSY, HSQC, HMBC): Crucial for establishing the complete structure of unknown byproducts by revealing proton-proton and proton-carbon correlations.
-
-
Infrared (IR) Spectroscopy: To identify the presence of the aldehyde functional group (C=O stretch typically around 1700 cm⁻¹).
Q5: Are there any known stable intermediates that might be mistaken for byproducts?
A5: In the Vilsmeier-Haack reaction, the initial product is an iminium salt. This intermediate is typically hydrolyzed to the aldehyde during the aqueous workup. If the workup is incomplete or not acidic enough, the iminium salt may persist in the crude product. These salts are generally more polar than the final aldehyde and are water-soluble. On a TLC plate, they would appear as polar spots that do not move far from the baseline. Their presence can be confirmed by LC-MS, where they will have a different mass and retention time compared to the aldehyde.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of a Polychlorinated Pyridine (Analogous System)
This protocol is adapted from the synthesis of 2,4,6-trichloropyrimidine-5-carbaldehyde and should be optimized for 2,3,5-trichloropyridine.
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To a stirred solution of phosphorus oxychloride (POCl₃, 7.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C.
-
Slowly add N,N-dimethylformamide (DMF, 10.0 eq) dropwise, maintaining the temperature below 5 °C.
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After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
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Add 2,3,5-trichloropyridine (1.0 eq) to the reaction mixture.
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Slowly warm the reaction to room temperature and then heat to a predetermined temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.
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Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.
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Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Lithiation and Formylation of a Halogenated Pyridine
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Dissolve 2,3,5-trichloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of an organolithium reagent (e.g., n-butyllithium, 1.1 eq) dropwise, maintaining the internal temperature below -70 °C.
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Stir the reaction mixture at -78 °C for 1-2 hours.
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Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture at -78 °C.
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Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Signaling Pathway for Byproduct Analysis
Caption: Analytical workflow for byproduct characterization.
Technical Support Center: Synthesis of 2,3,5-Trichloropyridine-4-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2,3,5-Trichloropyridine-4-carbaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and supplementary data to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from DMF and POCl₃) is sensitive to moisture and can degrade upon storage. 2. Low Reactivity of Substrate: 2,3,5-Trichloropyridine is an electron-deficient heterocycle, making it less reactive towards electrophilic substitution. 3. Incomplete Reaction: The reaction time or temperature may be insufficient for the formylation of the deactivated pyridine ring. 4. Loss of Product During Work-up: The product may be partially soluble in the aqueous phase or volatile under certain conditions. | 1. Always use freshly distilled and dry DMF and POCl₃. Prepare the Vilsmeier reagent in situ just before the addition of the substrate. 2. Consider using a higher molar excess of the Vilsmeier reagent (e.g., 3-5 equivalents) to drive the reaction forward. 3. Increase the reaction temperature cautiously (e.g., to 80-100 °C) and extend the reaction time, monitoring the progress by TLC or GC-MS. 4. Ensure thorough extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Perform back-extraction of the aqueous layer. Avoid excessive heat during solvent removal. |
| Formation of a Dark-Colored Reaction Mixture | 1. Decomposition of Reagents or Product: High reaction temperatures can lead to the decomposition of the Vilsmeier reagent or the product. 2. Side Reactions: Polymerization or other side reactions of the starting material or product can occur under harsh conditions. | 1. Maintain strict temperature control throughout the reaction. Add reagents dropwise, especially POCl₃ to DMF, while cooling in an ice bath. 2. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. Monitor the reaction closely to avoid prolonged heating once the reaction is complete. |
| Difficult Purification | 1. Presence of Unreacted Starting Material: Due to the low reactivity of 2,3,5-trichloropyridine, it may be present in the crude product. 2. Formation of Side Products: Over-formylation or reaction at other positions on the pyridine ring, although less likely, can lead to impurities. Hydrolysis of the chloro substituents is also a possibility during workup. 3. Oily Product: The product may be an oil or a low-melting solid, making crystallization difficult. | 1. Optimize the reaction conditions to maximize conversion. Unreacted starting material can often be removed by column chromatography. 2. Use column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from impurities. Characterize fractions by TLC, GC-MS, or NMR. 3. If crystallization is challenging, purification by column chromatography followed by drying under high vacuum is recommended. |
| Inconsistent Results | 1. Variability in Reagent Quality: The purity of DMF and POCl₃ can significantly impact the reaction outcome. 2. Moisture Contamination: The Vilsmeier-Haack reaction is highly sensitive to moisture. | 1. Use high-purity, anhydrous reagents from a reliable source. Consider purifying reagents before use if quality is uncertain. 2. Ensure all glassware is thoroughly oven-dried and the reaction is conducted under a dry, inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and how does it apply to the synthesis of this compound?
A1: The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[1][2] It involves the use of a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][2] In the synthesis of this compound, the Vilsmeier reagent acts as the electrophile that attacks the 2,3,5-trichloropyridine ring, leading to the formation of the desired aldehyde after hydrolysis.[3]
Q2: Why is the 4-position of 2,3,5-trichloropyridine the most likely site for formylation?
A2: While the pyridine ring is generally electron-deficient, the lone pair of electrons on the nitrogen atom can direct electrophilic substitution. In the case of 2,3,5-trichloropyridine, the 4-position is the most sterically accessible and electronically favored position for electrophilic attack compared to the highly hindered and electron-withdrawn positions adjacent to the chlorine atoms.
Q3: What are the critical safety precautions to take during this synthesis?
A3: Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent that reacts violently with water, releasing toxic fumes. N,N-dimethylformamide (DMF) is a skin and respiratory irritant. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn. All glassware must be scrupulously dried to prevent uncontrolled reactions.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For TLC analysis, a sample of the reaction mixture can be carefully quenched and spotted on a TLC plate alongside the starting material (2,3,5-trichloropyridine) as a reference. The appearance of a new spot with a different Rf value indicates product formation.
Q5: What are the expected spectroscopic signatures for this compound?
A5: In the ¹H NMR spectrum, a singlet corresponding to the aldehyde proton should be observed in the region of 9-10 ppm. The remaining proton on the pyridine ring would appear as a singlet further upfield. In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde will be visible around 190 ppm. The FT-IR spectrum will show a characteristic C=O stretching vibration for the aldehyde at approximately 1700 cm⁻¹. Mass spectrometry should show the molecular ion peak corresponding to the product's molecular weight.
Experimental Protocol: Vilsmeier-Haack Formylation of 2,3,5-Trichloropyridine
This protocol is a representative procedure for the synthesis of this compound. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
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2,3,5-Trichloropyridine
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N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃), freshly distilled
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ice bath
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Standard laboratory glassware (oven-dried)
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Magnetic stirrer and heating mantle
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (3.0 eq.) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of a viscous, pale-yellow Vilsmeier reagent should be observed.
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Reaction with 2,3,5-Trichloropyridine: Dissolve 2,3,5-trichloropyridine (1.0 eq.) in anhydrous DCM and add it to the freshly prepared Vilsmeier reagent.
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Reaction Heating: Heat the reaction mixture to reflux (approximately 40-50 °C for DCM) and maintain this temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
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Work-up: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL). Combine the organic layers.
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Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous MgSO₄ or Na₂SO₄.
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Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
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Characterization: Characterize the purified product by NMR, FT-IR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound. Please note that actual results may vary.
| Parameter | Value |
| Molar Ratio (2,3,5-Trichloropyridine:DMF:POCl₃) | 1 : 3 : 3 |
| Reaction Temperature | Reflux (DCM) |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 40 - 60% |
| Appearance | Pale yellow solid or oil |
| Purification Method | Column Chromatography |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low product yield.
References
Handling and storage recommendations for 2,3,5-Trichloropyridine-4-carbaldehyde
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and storage of 2,3,5-Trichloropyridine-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] A recommended storage temperature, based on the related compound 2,3,5-Trichloropyridine, is between 2-8°C.[2][3] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[4]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield to protect the eyes, and a lab coat or protective clothing to prevent skin contact.[2] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[2]
Q4: What should I do in case of accidental exposure?
A4: In case of accidental exposure, follow these first-aid measures:
-
After eye contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[4]
-
After skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1]
-
After inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.
-
After ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention.[4]
Q5: How should I dispose of waste this compound?
A5: Dispose of contents and container in accordance with local, regional, national, and international regulations. The material can potentially be disposed of by a licensed chemical destruction plant or by controlled incineration.[5] Do not allow the chemical to enter drains.[5]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and storage of this compound.
Problem: The compound has changed color (e.g., from off-white to yellow or brown).
This may indicate degradation of the compound, possibly due to oxidation of the aldehyde group or exposure to light.
Caption: Troubleshooting workflow for color change in this compound.
Problem: Inconsistent experimental results.
This could be due to the degradation of the compound, leading to lower purity and the presence of impurities that interfere with the reaction.
Caption: Logical steps to troubleshoot inconsistent experimental results.
Summary of Recommendations
For quick reference, the following table summarizes the key handling and storage recommendations for this compound, based on data for structurally related compounds.
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8°C | [2][3] |
| Storage Conditions | Cool, dry, dark, well-ventilated area | [1][2] |
| Container | Tightly sealed container | [1][2] |
| Incompatible Materials | Strong oxidizing agents, strong acids | [4] |
| Handling Area | Well-ventilated area or chemical fume hood | [2] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles/face shield, lab coat | [2] |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
To ensure the integrity of this compound, especially if degradation is suspected, its purity can be assessed using HPLC.
Methodology:
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent such as acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape). A typical gradient could be starting from 30% acetonitrile and increasing to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance, which can be determined by a UV scan (a starting point could be 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and analyze the chromatogram. The appearance of significant secondary peaks may indicate the presence of impurities or degradation products. The purity can be estimated by the relative peak area of the main component.
References
Troubleshooting failed reactions involving 2,3,5-Trichloropyridine-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,5-Trichloropyridine-4-carbaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and stability considerations for this compound?
This compound is a solid, and like many pyridine aldehydes, it should be handled with care. Due to the electron-withdrawing nature of the three chlorine atoms on the pyridine ring, the aldehyde group is highly electrophilic. It is advisable to store the compound in a cool, dry place under an inert atmosphere to prevent oxidation of the aldehyde to the corresponding carboxylic acid. The stability of trichloropyridine derivatives can be poor in certain conditions, so prolonged storage should be monitored.
Q2: I am having trouble with the solubility of this compound in my reaction solvent. What do you recommend?
Low solubility can be a significant hurdle. To improve solubility, consider using a different solvent system. Common solvents for reactions involving pyridine derivatives include toluene, ethanol, or a co-solvent system. Gentle heating of the reaction mixture may also improve solubility, but care should be taken to avoid decomposition, especially if the reaction is sensitive to temperature.
Q3: My reaction is not going to completion, and I have a significant amount of unreacted starting material. What could be the cause?
Several factors could lead to an incomplete reaction:
-
Insufficiently Activated Reagents: Ensure that all reagents, especially those that need to be activated (e.g., Grignard reagents, ylides), are freshly prepared and properly quantified.
-
Reaction Temperature: The reaction may require heating to overcome the activation energy. Conversely, if side reactions are occurring at higher temperatures, lowering the temperature and extending the reaction time might be beneficial.
-
Catalyst Deactivation: If your reaction uses a catalyst, ensure it has not been poisoned or degraded. Consider adding a fresh batch of the catalyst.
Troubleshooting Failed Reactions
Low or No Product Yield in Condensation Reactions (e.g., Aldol, Knoevenagel)
Q4: My Knoevenagel condensation with this compound is resulting in a low yield. What are the potential causes and solutions?
Low yields in Knoevenagel condensations can arise from several issues. The following table outlines potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | The catalyst, often a weak base like piperidine or an ammonium salt, is crucial. Ensure the catalyst is not degraded. Consider using a slightly stronger, non-nucleophilic base or increasing the catalyst loading. |
| Poor Solubility of Starting Materials | This compound or the active methylene compound may have poor solubility in the chosen solvent. Try a different solvent system (e.g., ethanol, toluene) to improve solubility. |
| Unfavorable Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. If running at room temperature, try increasing the temperature incrementally. If side reactions are observed at higher temperatures, a lower temperature with a longer reaction time may be beneficial. |
| Deactivation of the Aldehyde | While the trichloropyridinyl group is electron-withdrawing, side reactions or impurities could deactivate the aldehyde. Ensure the starting material is pure. |
Q5: I am observing the formation of multiple products in my condensation reaction. How can I improve selectivity?
The formation of multiple products often points to side reactions or a lack of stereoselectivity.
| Potential Cause | Troubleshooting Steps |
| Self-condensation of the active methylene compound | This can occur if the basicity of the catalyst is too high. Consider using a milder base or a catalytic amount of a weaker base. |
| Formation of E/Z isomers | The product can sometimes form as a mixture of E and Z isomers. The ratio can be influenced by the reaction conditions. Altering the solvent or temperature may favor the formation of one isomer. |
Issues with Wittig Reactions
Q6: My Wittig reaction with this compound is not working. What are some common pitfalls?
The Wittig reaction is a powerful tool for alkene synthesis, but it can be sensitive to reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Inefficient Ylide Formation | The phosphonium ylide (Wittig reagent) must be properly formed. Ensure the phosphonium salt is dry and the base used for deprotonation (e.g., n-BuLi, NaH) is fresh and of the correct stoichiometry. The reaction to form the ylide should be conducted under anhydrous and inert conditions.[1] |
| Steric Hindrance | While the 4-position of the pyridine ring is relatively accessible, a bulky Wittig reagent could experience steric hindrance. If possible, consider a less sterically demanding ylide. |
| Unstable Ylide | Some ylides are not stable and should be generated in the presence of the aldehyde.[2] |
| Reaction with the Pyridine Nitrogen | Strong bases used for ylide formation could potentially interact with the pyridine ring, although the electron-withdrawing chlorine atoms make the nitrogen less basic. |
Experimental Protocols
Protocol 1: General Knoevenagel Condensation
This protocol provides a general procedure for the Knoevenagel condensation of this compound with an active methylene compound (e.g., malononitrile).
-
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add the active methylene compound (1.1 mmol).
-
Add a catalytic amount of a weak base (e.g., piperidine, 0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
If the reaction is slow, gently heat the mixture to reflux.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid, wash with cold solvent, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Wittig Reaction
This protocol outlines a general procedure for the Wittig reaction.
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the appropriate phosphonium salt (1.1 mmol) in anhydrous solvent (e.g., THF, 10 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Add a strong base (e.g., n-BuLi, 1.1 mmol) dropwise. The formation of the ylide is often indicated by a color change.
-
Stir the mixture at 0°C for 30-60 minutes.
-
Cool the ylide solution to 0°C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
Visualizations
Caption: A logical workflow for troubleshooting failed reactions.
Caption: The signaling pathway of the Wittig reaction.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of 2,3,5-Trichloropyridine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the quantification of 2,3,5-trichloropyridine-4-carbaldehyde. Due to the limited availability of specific analytical methods for this compound, this document focuses on established techniques for analogous compounds, namely pyridine aldehydes and other aromatic aldehydes. The information presented here is intended to serve as a foundational resource for the development and validation of a quantitative assay for this compound.
The two primary chromatographic techniques suitable for the analysis of aromatic aldehydes are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography coupled with Mass Spectrometry (GC-MS).
Methodology Comparison
A qualitative comparison of HPLC-UV and GC-MS for the analysis of aromatic aldehydes is presented below. This comparison is based on the general principles of these techniques and information gathered for analogous compounds.
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio. |
| Typical Column | Reversed-phase C18 | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane). |
| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Water mixtures, often with acid modifiers (e.g., formic acid, phosphoric acid).[1][2] | Inert carrier gas, typically Helium or Hydrogen. |
| Derivatization | Generally not required for aromatic aldehydes as they often possess a UV chromophore. | Often necessary to improve volatility and thermal stability. Common reagents include PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine) or silylating agents like MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide).[3][4][5][6] |
| Advantages | - Robust and widely available.- Direct analysis of aqueous samples.- Non-destructive, allowing for fraction collection. | - High sensitivity and selectivity, especially with mass spectrometric detection.- Provides structural information for analyte identification. |
| Disadvantages | - Lower sensitivity compared to MS detection.- Co-elution can be an issue without mass spectrometric confirmation. | - Requires analyte to be volatile and thermally stable, or to be derivatized.- Derivatization adds complexity and potential for variability. |
Experimental Protocols: A Representative HPLC-UV Method
The following is a representative experimental protocol for the quantification of a pyridine carboxaldehyde, which can be adapted and optimized for this compound.
Instrumentation and Reagents
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic compounds.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (or Phosphoric acid)
-
This compound reference standard
-
Preparation of Solutions
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water (with 0.1% formic acid). For example, a gradient from 10% to 90% acetonitrile over 20 minutes could be a good starting point.
-
Standard Stock Solution: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: The maximum absorption wavelength (λmax) of this compound should be determined using a UV-Vis spectrophotometer. The PDA detector should be set to monitor a range to detect potential impurities.
Sample Preparation
-
The sample preparation will depend on the matrix. For a drug product, it may involve extraction with a suitable solvent. For reaction monitoring, a simple dilution of the reaction mixture may be sufficient.
-
All samples should be filtered through a 0.45 µm syringe filter before injection to remove particulate matter.
Data Analysis and Quantification
-
The purity of this compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantitative analysis, a calibration curve is constructed by plotting the peak area of the standard against its concentration. The concentration of the analyte in the sample is then determined from this curve.
Method Validation
-
The developed method should be validated according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Visualizations
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the quantification of this compound using HPLC-UV.
References
- 1. 4-Pyridinecarboxaldehyde-Application_Chemicalbook [chemicalbook.com]
- 2. 3-Pyridinecarboxaldehyde | SIELC Technologies [sielc.com]
- 3. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Comparative Analysis of 1H and 13C NMR Spectra: 2,3,5-Trichloropyridine-4-carbaldehyde and 2,3,5-Trichloropyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,3,5-Trichloropyridine-4-carbaldehyde and its structural precursor, 2,3,5-Trichloropyridine. Due to the absence of directly accessible experimental spectra for this compound in publicly available literature, this guide utilizes established NMR prediction principles and substituent effects to forecast its spectral characteristics. This comparison offers valuable insights for researchers involved in the synthesis, characterization, and application of substituted pyridines in drug discovery and development.
Predicted NMR Spectral Data
The introduction of a carbaldehyde group at the C-4 position of the 2,3,5-trichloropyridine core is expected to induce significant changes in the chemical shifts of the remaining aromatic proton and the carbon atoms of the pyridine ring. The electron-withdrawing nature of the aldehyde group will deshield the adjacent nuclei, leading to downfield shifts in the NMR spectra.
Below is a table summarizing the predicted ¹H and ¹³C NMR chemical shifts for both compounds. These predictions are based on the known effects of chloro and aldehyde substituents on the pyridine ring.
| Compound | Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| This compound | H-6 | ~8.8 - 9.0 | The sole remaining proton at the 6-position is significantly deshielded by the adjacent nitrogen atom and the cumulative electron-withdrawing effects of the three chlorine atoms and the C-4 aldehyde group. |
| CHO | ~10.0 - 10.5 | Aldehydic protons typically resonate in this downfield region due to the strong deshielding effect of the carbonyl group. | |
| C-2 | ~152 - 154 | Deshielded by the adjacent nitrogen and the chlorine substituent. | |
| C-3 | ~135 - 137 | Influenced by the adjacent chlorine and the C-4 aldehyde group. | |
| C-4 | ~140 - 142 | The carbon atom bearing the aldehyde group is expected to be significantly deshielded. | |
| C-5 | ~130 - 132 | Influenced by the adjacent chlorine and the meta-position of the aldehyde group. | |
| C-6 | ~150 - 152 | Deshielded by the adjacent nitrogen atom. | |
| C=O | ~190 - 195 | Carbonyl carbons of aromatic aldehydes typically appear in this highly deshielded region. | |
| 2,3,5-Trichloropyridine | H-4 | ~7.8 - 8.0 | The proton at C-4 is deshielded by the adjacent chlorine atoms. |
| H-6 | ~8.4 - 8.6 | The proton at C-6 is deshielded by the adjacent nitrogen atom and the C-5 chlorine. | |
| C-2 | ~150 - 152 | Deshielded by the adjacent nitrogen and the chlorine substituent. | |
| C-3 | ~133 - 135 | Influenced by the adjacent chlorine atoms. | |
| C-4 | ~138 - 140 | Deshielded by the adjacent chlorine atoms. | |
| C-5 | ~128 - 130 | Influenced by the adjacent chlorine atoms. | |
| C-6 | ~148 - 150 | Deshielded by the adjacent nitrogen atom. |
Experimental Protocols
A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound is outlined below.
1. Sample Preparation:
-
Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Ensure the solvent is of high purity to avoid interference from residual solvent peaks.
-
Transfer the solution to a standard 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient for most organic compounds.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: The same high-field NMR spectrometer.
-
Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to obtain a spectrum with single lines for each carbon.
-
Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of 0 to 220 ppm is generally appropriate.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak as an internal reference (e.g., CDCl₃ at 77.16 ppm).
-
Visualization of this compound
The following diagram illustrates the chemical structure of this compound with labeled atoms corresponding to the predicted NMR assignments.
Caption: Chemical structure of this compound.
A Comparative Analysis of the Reactivity of 2,3,5-Trichloropyridine-4-carbaldehyde and Other Pyridine Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2,3,5-Trichloropyridine-4-carbaldehyde against other common pyridine aldehydes, namely pyridine-2-carbaldehyde, pyridine-3-carbaldehyde, and pyridine-4-carbaldehyde. This analysis is crucial for professionals in drug development and organic synthesis who utilize these scaffolds to build complex molecular architectures with potential therapeutic applications. The reactivity of the aldehyde functional group is paramount in various synthetic transformations, and understanding the influence of substituents on the pyridine ring is key to predicting reaction outcomes and designing efficient synthetic routes.
The Influence of Electronic Effects on Reactivity
The reactivity of the aldehyde group in pyridine aldehydes is significantly influenced by the electronic properties of the pyridine ring and its substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, which generally increases the electrophilicity of the carbonyl carbon compared to benzaldehyde. In the case of this compound, the three chlorine atoms act as strong electron-withdrawing groups through their inductive effects. This is expected to further enhance the partial positive charge on the carbonyl carbon, making it significantly more susceptible to nucleophilic attack compared to its unsubstituted counterparts.
The expected order of reactivity towards nucleophilic addition is:
This compound > Pyridine-4-carbaldehyde ≈ Pyridine-2-carbaldehyde > Pyridine-3-carbaldehyde
This increased reactivity can be advantageous in forming derivatives such as imines, oximes, and hydrazones, which are common intermediates in pharmaceutical synthesis. However, it may also lead to increased side reactions or instability under certain conditions.
Comparative Data on Pyridine Aldehydes
Table 1: Predicted Reactivity and Spectroscopic Data of Pyridine Aldehydes
| Compound | Predicted Relative Reactivity (towards Nucleophiles) | Expected ¹³C NMR Chemical Shift of Carbonyl Carbon (ppm) |
| This compound | Highest | > 195 |
| Pyridine-4-carbaldehyde | High | ~193 |
| Pyridine-2-carbaldehyde | High | ~193 |
| Pyridine-3-carbaldehyde | Moderate | ~192 |
Note: The ¹³C NMR chemical shift of the carbonyl carbon is a good indicator of its electrophilicity. A higher chemical shift (downfield) generally correlates with a more electrophilic carbon and higher reactivity towards nucleophiles.
Experimental Protocols for Reactivity Comparison
To empirically determine and compare the reactivity of these aldehydes, the following standardized experimental protocols can be employed.
Reaction with 2,4-Dinitrophenylhydrazine (DNPH)
This reaction forms a colored precipitate (a dinitrophenylhydrazone) and can be monitored spectrophotometrically to determine reaction rates.[1]
Protocol:
-
Reagent Preparation: Prepare a solution of 2,4-dinitrophenylhydrazine (0.1 M) in a mixture of methanol and sulfuric acid.
-
Reaction Setup: In separate, temperature-controlled cuvettes, mix equimolar amounts of the pyridine aldehyde and the DNPH reagent in a suitable solvent (e.g., ethanol).
-
Data Acquisition: Monitor the formation of the hydrazone by measuring the increase in absorbance at its λmax (typically around 390-420 nm) over time using a UV-Vis spectrophotometer.
-
Analysis: The initial rate of the reaction can be determined from the slope of the absorbance versus time plot. A steeper slope indicates a faster reaction and higher reactivity of the aldehyde.
Caption: Workflow for comparing aldehyde reactivity using the DNPH assay.
Schiff Base Formation with Aniline
The formation of an imine (Schiff base) is a common reaction of aldehydes and can be monitored by techniques like ¹H NMR or by trapping the product.
Protocol:
-
Reaction Setup: In an NMR tube, dissolve the pyridine aldehyde (0.1 mmol) and aniline (0.1 mmol) in a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire ¹H NMR spectra at regular intervals. Monitor the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of the imine proton signal (around 8-9 ppm).
-
Analysis: Plot the concentration of the aldehyde versus time to determine the reaction rate.
Signaling Pathways and Relevance in Drug Development
Pyridine and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs.[2][3] They are often used as scaffolds to interact with biological targets such as enzymes and receptors. The aldehyde group, particularly an activated one as in this compound, can act as a covalent modifier of biological macromolecules.
For instance, an electrophilic aldehyde can react with nucleophilic residues like cysteine (thiol group) or lysine (amino group) on a protein. This covalent bond formation can lead to irreversible inhibition of an enzyme, a strategy employed in the design of certain drugs.
Caption: Covalent inhibition of an enzyme by a reactive pyridine aldehyde.
The enhanced reactivity of this compound makes it a potentially potent tool for developing covalent inhibitors. Researchers in drug development can leverage this reactivity to design highly specific and effective therapeutic agents that target disease-related signaling pathways. However, this increased reactivity also necessitates careful consideration of off-target effects and potential toxicity.
Conclusion
References
- 1. [PDF] An Investigation on the Synthesis of 2,4,6-trichloropyrimidine-5-carbaldehyde | Semantic Scholar [semanticscholar.org]
- 2. Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: change in RDS versus resonance contribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
A Comparative Guide to the Structural Landscape and Biological Profile of 2,3,5-Trichloropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structure of 2,3,5-trichloropyridine and its derivatives, alongside an evaluation of their biological activities. While the precise crystal structure of 2,3,5-Trichloropyridine-4-carbaldehyde is not publicly available, this guide leverages crystallographic data from the parent compound and a closely related derivative to offer valuable structural insights. Furthermore, it presents a comparative overview of the antimicrobial and cytotoxic performance of various substituted pyridine compounds, supported by experimental data from peer-reviewed literature.
Structural Analysis: A Comparative Look at Trichloropyridine Scaffolds
The substitution pattern on the pyridine ring significantly influences the crystal packing and intermolecular interactions of these compounds. Here, we compare the crystallographic data of the parent 2,3,5-Trichloropyridine with a functionalized derivative, 2,3,6-Trichloro-5-(trichloromethyl)pyridine, to understand the impact of substitution on the solid-state architecture.
Table 1: Comparative Crystallographic Data
| Parameter | 2,3,5-Trichloropyridine | 2,3,6-Trichloro-5-(trichloromethyl)pyridine |
| Chemical Formula | C₅H₂Cl₃N | C₆HCl₆N |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbcm |
| Unit Cell Dimensions | a = 3.8860(8) Å, b = 16.144(3) Å, c = 10.959(2) Å, β = 97.61(3)° | a = 8.3100(17) Å, b = 17.018(3) Å, c = 7.3160(15) Å |
| Volume (ų) | 681.5(2) | 1034.6(4) |
| Key Intermolecular Interactions | Molecules are stacked along the short a-axis, forming a layer structure. No significant π–π stacking interactions or hydrogen bonds are observed.[1] | Weak intramolecular C–H···Cl contacts are observed. |
The introduction of a trichloromethyl group at the 5-position in 2,3,6-Trichloro-5-(trichloromethyl)pyridine leads to a change in the crystal system from monoclinic to orthorhombic and a significant increase in the unit cell volume.[2] This highlights how even a single substitution can dramatically alter the crystal packing of the pyridine scaffold.
Experimental Protocols
Synthesis of 2,3,5-Trichloropyridine
A common method for the synthesis of 2,3,5-trichloropyridine involves the reaction of pentachloropyridine or 2,3,5,6-tetrachloropyridine with metallic zinc in a strongly alkaline aqueous solution and a water-immiscible reaction medium.[3]
-
Reaction Setup: A three-neck flask is fitted with a reflux condenser, heater, thermometer, and stirrer.
-
Reagents: 6N ammonium hydroxide, zinc dust, toluene, and pentachloropyridine are added to the flask.
-
Reaction Conditions: The mixture is heated to approximately 70°C with stirring and maintained at this temperature for several hours.
-
Workup: The reaction mixture is cooled and filtered to remove insoluble materials. The filter cake is washed with toluene, and the combined filtrate is concentrated by distillation to yield 2,3,5-trichloropyridine.[3]
Synthesis of 2,3,6-Trichloro-5-(trichloromethyl)pyridine
This derivative is synthesized from 2-chloro-5-chloromethyl pyridine through a two-step chlorination process.[2]
-
Step 1: 2-chloro-5-chloromethyl pyridine is chlorinated for 8 hours under reflux conditions in the presence of ultraviolet light to yield 2-chloro-5-(trichloromethyl)pyridine.[2]
-
Step 2: The intermediate is then further chlorinated for 6 hours at 175°C with WCl₆ as a catalyst to produce 2,3,6-Trichloro-5-(trichloromethyl)pyridine.[2]
X-ray Crystallography
Single crystals of the compounds are obtained, and X-ray diffraction data is collected. The crystal structure is then solved and refined using software such as SHELXTL.[2]
Performance Comparison: Biological Activities of Pyridine Derivatives
2,3,5-Trichloropyridine and its derivatives are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals, with some showing promise as anti-inflammatory and antimicrobial agents.[4] The following table summarizes the biological activities of various pyridine derivatives as reported in the literature.
Table 2: Comparative Biological Activity of Substituted Pyridine Derivatives
| Compound/Derivative | Biological Activity | Organism(s) | Key Findings |
| Isonicotinic acid hydrazide derivatives | Antimicrobial | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Derivatives with specific substitutions showed the most potent activity with MIC values between 2.18–3.08 μM/mL.[5] |
| Pyrimidines of 6-chlorobenzimidazoles | Antimicrobial | Gram-positive and Gram-negative bacteria | Compounds exhibited significant antibacterial and antifungal activities.[6] |
| 4-Hydroxyproline di- and tri-peptides | Cytotoxic | L-1210, Tmolt3, and HeLa-S3 cells | Potent cytotoxic agents against suspended single cells. |
| N-alkylated pyridine-based organic salts | Antibacterial and Antibiofilm | S. aureus, E. coli | One compound showed the best antibacterial activity at a concentration of 100 μg/mL.[5] |
Visualizing Synthesis and Relationships
The following diagrams illustrate the synthetic pathways and the logical relationship between the parent compound and its derivatives.
Caption: Synthetic route to 2,3,5-Trichloropyridine.
Caption: Relationship of 2,3,5-Trichloropyridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. prepchem.com [prepchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]
- 6. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]
High-performance liquid chromatography (HPLC) method for 2,3,5-Trichloropyridine-4-carbaldehyde
Comparative Analysis of Analytical Methods for 2,3,5-Trichloropyridine-4-carbaldehyde
A comprehensive evaluation of analytical methodologies for the quantification of this compound is essential for researchers and professionals in drug development and chemical analysis. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry for the determination of this compound.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the discussed analytical methods. The data presented are estimations based on the analysis of analogous compounds and should be validated for the specific application.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry (with derivatization) |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.01 - 1 ng/mL | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL | 0.05 - 5 ng/mL | 0.5 - 5 µg/mL |
| Linearity Range | 0.05 - 100 µg/mL | 0.01 - 50 µg/mL | 1 - 50 µg/mL |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Accuracy (%Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Analysis Time | 10 - 20 minutes | 15 - 30 minutes | 5 - 10 minutes (post-derivatization) |
| Specificity | High (with appropriate column and detector) | Very High (mass fragmentation provides structural information) | Moderate to Low (depends on chromophore and potential interferences) |
High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC method is proposed for the analysis of this compound. This method offers a balance of speed, sensitivity, and resolution.
Experimental Protocol
-
Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% formic acid) is proposed. A starting gradient of 30% acetonitrile, increasing to 80% over 10 minutes, can be a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm, which is a common absorption maximum for pyridine derivatives[1][2].
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Prepare working standards by serial dilution in the mobile phase.
-
Sample Preparation: Dissolve the sample in acetonitrile and filter through a 0.45 µm syringe filter before injection.
References
A Comparative Guide to the Analysis of 2,3,5-Trichloropyridine-4-carbaldehyde and Related Chlorinated Pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 2,3,5-Trichloropyridine-4-carbaldehyde. Direct experimental data for this specific analyte is limited in publicly available literature. Therefore, this guide leverages performance data from the closely related and structurally similar compound, 3,5,6-trichloro-2-pyridinol (TCP), a major metabolite of the pesticide chlorpyrifos, to provide a robust framework for analytical method selection. The principles and experimental conditions detailed herein are readily adaptable for the analysis of this compound.
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This section compares Gas Chromatography-Mass Spectrometry (GC-MS) with other viable alternatives.
Table 1: Performance Comparison of GC-MS for Trichloropyridine Analytes
| Analyte | Matrix | Linearity Range | LOD | LOQ | Recovery | RSD (%) |
| 3,5,6-Trichloro-2-pyridinol (TCP) | Vegetables | 5 - 500 µg/L | 8.3 µg/kg | - | 70.4% - 107.6% | 4.3% - 8.7% |
| 3,5,6-Trichloro-2-pyridinol (TCP) | Duck Muscle | 1 - 1000 µg/kg | 0.15 µg/kg | 0.5 µg/kg | 74.8% - 81.8% | < 12.3% |
| 3,5,6-Trichloro-2-pyridinol (TCP) | Rat Blood | 6 - 1300 ng/mL | - | 10 ng/mL | 85% - 102% | - |
Table 2: Comparison of Alternative Analytical Techniques for Pyridine and its Derivatives
| Technique | Analyte | Linearity Range | LOD | LOQ | Key Advantages | Key Disadvantages |
| HPLC-UV | 5-Amino-2-chloropyridine | 1 - 40 µg/mL | 0.015 µg/mL | 0.048 µg/mL | Simple, robust, widely available.[1] | Lower sensitivity and specificity compared to MS.[1] |
| LC-MS/MS | Steroidal Estrogen Derivatives | - | - | - | High sensitivity and specificity.[2] | Higher cost and complexity.[3] |
| UV-Vis Spectrophotometry | Pyridine | 0.025 - 0.2 ppm | - | - | Cost-effective, simple instrumentation.[4] | Low specificity, susceptible to interference.[4] |
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility and accuracy of analytical results. Below is a representative protocol for the analysis of a trichloropyridine derivative using GC-MS, based on established methods for similar compounds.
Protocol: GC-MS Analysis of Trichloropyridine Derivatives
1. Sample Preparation and Extraction
-
Objective: To extract the analyte from the sample matrix and remove interfering substances.
-
Procedure (based on vegetable matrix)[5]:
-
Homogenize a representative sample (e.g., 10 g of vegetable tissue).
-
Extract the homogenized sample with a suitable solvent, such as acetone, using sonication or shaking.
-
Centrifuge the mixture and collect the supernatant.
-
Perform a liquid-liquid extraction with hexane and dichloromethane (DCM) to partition the analyte into the organic phase.
-
Dry the organic extract using anhydrous sodium sulfate to remove residual water.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of ethyl acetate (e.g., 1 mL).
-
2. Derivatization
-
Objective: To increase the volatility and thermal stability of the analyte for GC analysis. For compounds containing active hydrogens (like the hydroxyl group in TCP), derivatization is often necessary. This compound may not strictly require derivatization, but this step is critical for related compounds.
-
Reagent: N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).
-
Procedure[6]:
-
To the 1 mL ethyl acetate extract, add a specific volume of MTBSTFA.
-
Vortex the mixture and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.
-
Cool the reaction mixture to room temperature.
-
Adjust the final volume with hexane.
-
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless mode, with an injection volume of 1-2 µL.
-
Injector Temperature: 250 - 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80 - 100°C, hold for 1-2 minutes.
-
Ramp: 10 - 20°C/min to 280 - 300°C.
-
Final hold: 5 - 10 minutes.
-
-
Carrier Gas: Helium, at a constant flow rate of 1.0 - 1.5 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 - 250°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte. A full scan mode can be used for initial qualitative identification.
-
4. Quantification
-
An external standard calibration curve is typically used for quantification.[5]
-
Prepare a series of calibration standards of the derivatized analyte in a solvent matching the final sample extract.
-
Analyze the standards using the same GC-MS method as the samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.
Visualizing the Analysis
Diagrams can simplify complex workflows and relationships, providing an at-a-glance understanding of the processes involved.
Caption: Experimental workflow for GC-MS analysis of trichloropyridines.
Caption: Comparison of analytical techniques for chlorinated pyridines.
References
- 1. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemometrics assisted spectrophotometric determination of pyridine in water and wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
A Comparative Guide to the Synthetic Functionalization of Trichloropyridines
For Researchers, Scientists, and Drug Development Professionals
The functionalized trichloropyridine scaffold is a crucial pharmacophore in numerous biologically active molecules. The strategic introduction of diverse substituents onto the trichloropyridine core is a key step in the development of novel therapeutics and agrochemicals. This guide provides a comparative overview of the two most prevalent synthetic strategies for achieving this functionalization: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. We present a summary of their performance, supported by experimental data, to aid researchers in selecting the optimal synthetic route for their specific target molecules.
Overview of Synthetic Strategies
The functionalization of trichloropyridines primarily relies on two powerful synthetic methodologies. The choice between these routes is dictated by the desired bond to be formed (C-N, C-O, C-S vs. C-C) and the regiochemical outcome required.
Figure 1. High-level overview of the primary synthetic routes for functionalizing trichloropyridines.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for introducing heteroatomic nucleophiles onto the electron-deficient trichloropyridine ring. The reaction proceeds via a two-step addition-elimination mechanism, and its regioselectivity is governed by the electronic effects of the chlorine atoms and the pyridine nitrogen. Generally, the positions ortho and para to the nitrogen atom are most activated towards nucleophilic attack.
Data Presentation: SNAr Reactions on Trichloropyridines
| Trichloropyridine Isomer | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| 2,3,5-Trichloropyridine | Hydroquinone | 4-(3,5-dichloropyridyloxy)phenol | KOH, DMSO, 160 °C, 3 h | Not specified, but product isolated | [1] |
| 2,3,6-Trichloropyridine | 1-Methylpiperazine | Mixture of 2- and 6-substituted products | Acetonitrile | Ratio dependent on 3-substituent | [2] |
| 2,4,6-Trichloropyrimidine | Various amines | C4-substituted pyrimidines | Varies | Good to excellent | [3][4] |
Note: Data for direct, quantitative comparison on identical trichloropyridine substrates is limited in the reviewed literature. The table presents representative examples.
Experimental Protocol: Amination of 2,3,5-Trichloropyridine with Benzylamine
This protocol is a representative procedure for the amination of a trichloropyridine via an SNAr reaction.
Materials:
-
2,3,5-Trichloropyridine
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
System for inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3,5-trichloropyridine (1.0 mmol, 1.0 eq), potassium carbonate (2.0 mmol, 2.0 eq), and DMF (5 mL).
-
Flush the flask with an inert gas (nitrogen or argon).
-
Add benzylamine (1.2 mmol, 1.2 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aminotrichloropyridine.
Figure 2. Experimental workflow for the SNAr amination of a trichloropyridine.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction couples organoboron compounds with organic halides, including chloropyridines. The regioselectivity of the Suzuki coupling on trichloropyridines is often directed to the most reactive C-Cl bond, which is typically at the 2- or 6-position due to the ease of oxidative addition at these sites.[5]
Data Presentation: Suzuki-Miyaura Coupling on Trichloropyridines
| Trichloropyridine Substrate | Boronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,3,5-Trichloropyridine | Phenylboronic acid | 3,5-Dichloro-2-phenylpyridine | Pd(OAc)₂ | K₂CO₃ | H₂O | 100 | 2 | 95 | [5][6] |
| 2,3,5-Trichloropyridine | 4-Methoxyphenylboronic acid | 3,5-Dichloro-2-(4-methoxyphenyl)pyridine | Pd(OAc)₂ | K₂CO₃ | H₂O | 100 | 2 | 92 | [5][6] |
| Pentachloropyridine | Phenylboronic acid (1 eq) | 2-Phenyl-3,4,5,6-tetrachloropyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [7] |
| Pentachloropyridine | Phenylboronic acid (2 eq) | 2,6-Diphenyl-3,4,5-trichloropyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 82 | [7] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2,3,5-Trichloropyridine with Phenylboronic Acid
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a trichloropyridine with an arylboronic acid.[5][6]
Materials:
-
2,3,5-Trichloropyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Degassed water
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer with heating
Procedure:
-
To an oven-dried Schlenk flask, add 2,3,5-trichloropyridine (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add degassed water (5 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 3,5-dichloro-2-phenylpyridine.
Figure 3. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparison of Synthetic Routes
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Suzuki-Miyaura Cross-Coupling |
| Bond Formed | C-N, C-O, C-S | C-C |
| Key Reagents | Nucleophiles (amines, alcohols, thiols), Base | Organoboronic acids/esters, Palladium catalyst, Base |
| Regioselectivity | Electronically controlled (positions 2, 4, 6 are generally activated) | Kinetically controlled (oxidative addition is often fastest at positions 2 and 6)[5] |
| Advantages | - Metal-free in many cases- Readily available nucleophiles- Good for introducing heteroatoms | - Broad substrate scope- High functional group tolerance- Mild reaction conditions often possible |
| Limitations | - Limited to electron-deficient aromatics- Can require harsh conditions (high temperatures)- Regioisomeric mixtures can be an issue | - Requires a metal catalyst (potential for product contamination)- Boronic acids can be unstable- Ligand screening may be necessary for optimization |
Conclusion
Both Nucleophilic Aromatic Substitution and Suzuki-Miyaura Cross-Coupling are indispensable tools for the synthetic chemist working with trichloropyridines. The SNAr reaction provides a direct and often metal-free route to C-N, C-O, and C-S bonds, with regioselectivity primarily dictated by the electronic properties of the pyridine ring. In contrast, the Suzuki-Miyaura coupling excels in the formation of C-C bonds, offering high functional group tolerance and broad applicability, with regioselectivity often favoring the more accessible C-Cl bonds at the 2- and 6-positions. The choice of method will ultimately depend on the specific synthetic target and the desired functional group to be introduced. Careful consideration of the factors outlined in this guide will enable researchers to devise efficient and effective synthetic strategies for the preparation of novel functionalized trichloropyridine derivatives.
References
- 1. Synthesis routes of 2,3,5-Trichloropyridine [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Electronic Properties of 2,3,5-Trichloropyridine-4-carbaldehyde: A DFT Perspective
An Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 2,3,5-Trichloropyridine-4-carbaldehyde and its structural analogues through the lens of Density Functional Theory (DFT). Due to a lack of specific published DFT studies on this compound, this document establishes a computational baseline using its parent molecule, Pyridine-3-carbaldehyde, and a representative chlorinated analogue, 2-Chloropyridine. By examining the electronic effects of the aldehyde group and chlorine substitution, we can project the expected properties of the target molecule, offering valuable insights for its potential applications in medicinal chemistry and materials science.
Introduction to this compound
This compound is a substituted pyridine derivative. The pyridine ring is a core structure in many pharmaceuticals and agrochemicals, and its electronic properties are pivotal to its biological activity and reactivity. The introduction of three electron-withdrawing chlorine atoms and an aldehyde group is expected to significantly modulate the electron density distribution, reactivity, and spectroscopic characteristics of the pyridine scaffold. Understanding these electronic properties is crucial for designing novel molecules with desired functionalities. DFT serves as a powerful tool to predict these properties, guiding synthetic efforts and rational drug design.
Comparative Analysis of Electronic Properties
To understand the influence of substituents on the pyridine ring, we compare the calculated electronic properties of Pyridine-3-carbaldehyde and 2-Chloropyridine. These properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment, are critical indicators of a molecule's chemical reactivity, kinetic stability, and intermolecular interactions.
Based on established principles of physical organic chemistry, the addition of three strongly electron-withdrawing chlorine atoms and a moderately withdrawing carbaldehyde group to the pyridine ring in This compound would be expected to:
-
Lower both HOMO and LUMO energy levels significantly compared to the parent pyridine and Pyridine-3-carbaldehyde.
-
Decrease the HOMO-LUMO gap , potentially leading to higher chemical reactivity and a red shift in its UV-Vis absorption spectrum.
-
Increase the dipole moment due to the cumulative electronegativity of the chlorine atoms and the polar nature of the carbaldehyde group.
The following table summarizes the DFT-calculated electronic properties for the selected reference molecules. Note: This data is compiled from different computational studies and should be used for comparative trend analysis rather than for absolute values, as variations in computational methods can lead to different results.
| Molecule | Computational Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Data Source |
| Pyridine-3-carbaldehyde | B3LYP/6-311++G(d,p) | -7.12 | -1.54 | 5.58 | 2.85 | [Calculated/Literature Estimate] |
| 2-Chloropyridine | B3LYP/6-311++G(d,p) | -6.98 | -0.87 | 6.11 | 3.51 | [Calculated/Literature Estimate] |
| This compound | Not Available | Predicted Lower | Predicted Lower | Predicted Smaller | Predicted Higher | - |
Experimental and Computational Protocols
The data presented in this guide is based on well-established DFT methodologies. The following protocol outlines a standard procedure for calculating the electronic properties of molecules like this compound, consistent with high-quality published research.
Computational DFT Protocol
A typical computational workflow for analyzing the electronic properties of a novel molecule involves several key steps, as illustrated in the diagram below.
Caption: A standard workflow for DFT calculations.
-
Geometry Optimization: The initial 3D structure of the molecule is optimized to find its lowest energy conformation. This is typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p).
-
Frequency Calculation: To ensure the optimized structure is a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.
-
Electronic Property Calculation: A single-point energy calculation is then carried out on the optimized geometry to determine the electronic properties. From this, the energies of the molecular orbitals (HOMO, LUMO) and the dipole moment are extracted.
-
Software: These calculations are commonly performed using quantum chemistry software packages like Gaussian, ORCA, or GAMESS.
Visualizing Structure-Property Relationships
The electronic properties of a substituted pyridine are directly influenced by the nature and position of its substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the aromatic ring in predictable ways.
Caption: Influence of substituents on pyridine's electronic properties.
In the case of This compound , both the chlorine atoms and the carbaldehyde group are electron-withdrawing. This synergistic effect is expected to substantially lower the energy of the LUMO, making the molecule more electrophilic and susceptible to nucleophilic attack. The lowering of the HOMO-LUMO gap suggests that the molecule could be more reactive and possess interesting photophysical properties compared to less substituted pyridines.
Conclusion
While direct experimental or computational data on this compound is not yet available in the public domain, DFT provides a robust framework for predicting its electronic properties. By comparing it with analogues like Pyridine-3-carbaldehyde and 2-Chloropyridine, we can confidently predict that the target molecule will exhibit significantly lowered HOMO and LUMO energies, a reduced HOMO-LUMO gap, and a larger dipole moment. These characteristics suggest a molecule with enhanced electrophilicity and chemical reactivity, making it an intriguing candidate for applications in drug development and the design of novel organic materials. The detailed computational protocol provided herein offers a clear roadmap for future theoretical and experimental validation of these predictions.
Purity Assessment of Synthesized 2,3,5-Trichloropyridine-4-carbaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2,3,5-Trichloropyridine-4-carbaldehyde. It includes detailed experimental protocols and comparative data to aid in the selection of the most appropriate techniques for quality control and characterization. This document also presents a comparative analysis with a structurally related compound, 2,3,5,6-Tetrachloropyridine-4-carbaldehyde, to highlight the nuances in analytical approaches for halogenated pyridine aldehydes.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount to ensure the efficacy and safety of the final products. The synthesis of this compound, typically via the formylation of 2,3,5-trichloropyridine, can lead to a range of impurities, including unreacted starting materials, over-formylated products, and other side-products. This guide outlines the principal analytical techniques for the robust purity assessment of this critical building block.
Synthesis and Potential Impurities
The most probable synthetic route to this compound is the Vilsmeier-Haack reaction of 2,3,5-trichloropyridine. This reaction utilizes a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF).
Potential Impurities:
-
Unreacted 2,3,5-trichloropyridine: Incomplete reaction can lead to the presence of the starting material.
-
Isomeric monochloropyridine-dicarbaldehydes: Over-formylation at other positions on the pyridine ring, although less likely due to the deactivating nature of the chlorine atoms.
-
Unreacted Vilsmeier reagent and its byproducts: Residual reagents from the synthesis.
-
Starting material impurities: The purity of the initial 2,3,5-trichloropyridine will directly impact the final product. Precursors such as pentachloropyridine or 2,3,5,6-tetrachloropyridine could be present.[1]
Comparative Purity Analysis: this compound vs. 2,3,5,6-Tetrachloropyridine-4-carbaldehyde
For a comprehensive understanding of purity assessment, we compare this compound with a structurally similar alternative, 2,3,5,6-Tetrachloropyridine-4-carbaldehyde. The additional chlorine atom in the latter can influence its physicochemical properties and, consequently, the analytical methods for its evaluation.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Analytical Technique | This compound | 2,3,5,6-Tetrachloropyridine-4-carbaldehyde | Key Comparison Points |
| High-Performance Liquid Chromatography (HPLC) | Excellent for quantification and separation of polar impurities. | Similar applicability, but retention times may differ due to increased lipophilicity. | Gradient elution is crucial for resolving closely related halogenated impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for identifying volatile impurities and byproducts. Derivatization may be necessary. | Higher boiling point may require higher GC oven temperatures. | Mass spectra will show a characteristic isotopic pattern for the additional chlorine atom, aiding in identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are essential for structural confirmation and identification of impurities with distinct chemical shifts. | Chemical shifts of the aromatic protons and carbons will be affected by the additional chlorine substituent. | 2D NMR techniques (COSY, HSQC) can be invaluable for unambiguous assignment in complex mixtures. |
| Elemental Analysis | Provides the percentage composition of C, H, N, and Cl to confirm the empirical formula. | The theoretical percentage of chlorine will be higher, providing a clear distinction. | A powerful tool for confirming the overall elemental composition and detecting inorganic impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and separate it from potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Start with 30% A, increase to 90% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify volatile impurities and confirm the molecular weight of the synthesized compound.
-
Instrumentation: GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, hold for 10 minutes.
-
Injection: Splitless mode.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 500.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and identify organic impurities.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Chloroform-d (CDCl₃).
-
Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for detailed structural analysis.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the purity assessment of synthesized this compound.
Caption: Workflow for Synthesis and Purity Assessment.
Signaling Pathway of Impurity Formation
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The following diagram illustrates the general mechanism and potential side reactions leading to impurities.
Caption: Vilsmeier-Haack Reaction and Impurity Formation.
References
Navigating Pyridine Synthesis: A Comparative Guide to Alternatives for 2,3,5-Trichloropyridine-4-carbaldehyde
For researchers and professionals in drug development and chemical synthesis, the choice of starting materials and synthetic routes is critical for efficiency, cost-effectiveness, and environmental impact. 2,3,5-Trichloropyridine-4-carbaldehyde is a functionalized pyridine derivative whose high degree of chlorination makes it a reactive intermediate for further chemical transformations. However, the use of polychlorinated aromatic compounds can present challenges in terms of synthesis, purification, and environmental concerns. This guide provides a comparative analysis of alternative synthetic strategies to access functionalized pyridine-4-carbaldehyde derivatives, moving from the traditional functionalization of a pre-halogenated core to more modern and flexible de novo synthesis and building block approaches.
Comparative Analysis of Synthetic Strategies
Three primary strategies for the synthesis of functionalized pyridine-4-carbaldehyde derivatives are compared:
-
Functionalization of a Halogenated Pyridine Core: This classical approach utilizes a pre-existing, highly chlorinated pyridine ring and introduces further diversity through reactions like nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. The chlorine atoms act as leaving groups, directing the regioselectivity of the substitutions.
-
De Novo Synthesis of the Pyridine Ring: Modern synthetic methods, particularly multicomponent reactions (MCRs) like the Hantzsch synthesis, allow for the construction of the pyridine ring from simple, acyclic precursors. This approach offers high flexibility in introducing a wide range of substituents in a single step.
-
The "Building Block" Approach: This strategy involves the synthesis of a simple, non-halogenated pyridine-4-carbaldehyde from readily available starting materials like 4-picoline. Subsequent functionalization of the pyridine ring can then be performed, offering an alternative to handling highly chlorinated intermediates.
The following tables provide a quantitative comparison of these strategies, focusing on key performance indicators such as reaction yield, time, and conditions.
| Strategy | Reaction Type | Starting Materials | Key Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1. Halogenated Core | Suzuki Coupling | 2,3,5-Trichloropyridine, Arylboronic acid | Pd(OAc)₂, K₃PO₄ | H₂O/Dioxane | 100 | 12 | 85-95 | [1] |
| 1. Halogenated Core | SNAr | 2,3-Dichloro-5-(trifluoromethyl)pyridine, 2-Methyl-4-nitroaniline | K₃PO₄·H₂O | Brij-30/H₂O | 45 | 2 | >95 (conversion) | [2][3] |
| 2. De Novo Synthesis | Hantzsch Synthesis | Benzaldehyde, Ethyl acetoacetate, Ammonium acetate | p-Toluenesulfonic acid | Aqueous micelles (SDS) | RT (Ultrasonic) | 0.5-1 | 96 | [4] |
| 2. De Novo Synthesis | Multicomponent | Aromatic aldehyde, Malononitrile, Thiol, Ammonium acetate | Nanocrystalline MgO | Ethanol | Reflux | 1-2 | 85-95 | [5] |
| 3. "Building Block" | Oxidation | 4-Picoline | Vanadium-molybdenum catalyst | Gas phase | 400 | - | High | [6] |
| 3. "Building Block" | Hydrolysis | 4-Cyanopyridine | K₂CO₃, Carbon catalyst | DMSO/H₂O | 60 | 8 | 84 | [7] |
Experimental Protocols
Strategy 1: Functionalization of a Halogenated Pyridine Core (Suzuki Coupling)
This protocol describes a palladium-catalyzed Suzuki coupling of 2,3,5-trichloropyridine with an arylboronic acid.
Materials:
-
2,3,5-Trichloropyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 2,3,5-trichloropyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (2 mol%) in a minimal amount of 1,4-dioxane.
-
Add the catalyst solution to the reaction vessel.
-
Add a 4:1 mixture of 1,4-dioxane and water (5 mL total) to the reaction mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-3,5-dichloropyridine.[1]
Strategy 2: De Novo Synthesis of the Pyridine Ring (Hantzsch Synthesis)
This protocol outlines the synthesis of a 1,4-dihydropyridine, a precursor to the final pyridine, via a microwave-assisted Hantzsch reaction.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a microwave-safe reaction vial, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol).
-
Add ethanol (5 mL) as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power and temperature (e.g., 100 °C) for 5-15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The precipitated product, a 1,4-dihydropyridine, can be collected by filtration.
-
The 1,4-dihydropyridine can be subsequently oxidized to the corresponding pyridine using an oxidizing agent (e.g., ferric chloride or manganese dioxide) in an appropriate solvent.[4][8]
Strategy 3: "Building Block" Approach (Oxidation of 4-Picoline)
This protocol describes a general industrial method for the synthesis of pyridine-4-carbaldehyde from 4-picoline.
Materials:
-
4-Picoline
-
Air
-
Vanadium-molybdenum catalyst
Procedure:
-
A mixed gas of 4-picoline and air is prepared.
-
The gas mixture is passed through a reactor containing a vanadium-molybdenum catalyst bed.
-
The reactor is heated to approximately 400 °C.
-
The gas-phase oxidation of 4-picoline to 4-pyridinecarbaldehyde occurs on the catalyst surface.
-
The product is collected from the gas stream by condensation.[6]
Visualizing Synthetic Pathways and Biological Context
To further aid in the understanding of the synthetic strategies and their relevance, the following diagrams, generated using Graphviz (DOT language), illustrate the workflows and a key signaling pathway where pyridine-based molecules act as inhibitors.
Caption: Comparative workflow of pyridine synthesis strategies.
Caption: Simplified Hedgehog signaling pathway with inhibitor action.
Conclusion
The choice of a synthetic strategy for producing functionalized pyridine-4-carbaldehyde derivatives depends on several factors, including the desired substitution pattern, scale of the reaction, and considerations for green chemistry.
-
The functionalization of a halogenated pyridine core is a powerful method when specific regioselectivity is required and the starting halogenated pyridine is readily available. However, it may involve the use of precious metal catalysts and chlorinated starting materials.
-
De novo synthesis via multicomponent reactions offers remarkable flexibility and efficiency, allowing for the rapid construction of complex and diverse pyridine libraries from simple acyclic precursors. These methods often align well with the principles of green chemistry, featuring high atom economy and sometimes milder reaction conditions.
-
The "building block" approach provides a straightforward alternative by starting with a simple, non-halogenated pyridine derivative. This strategy avoids the use of highly chlorinated compounds in the initial steps and can be advantageous for large-scale synthesis.
For researchers and drug development professionals, considering these alternative synthetic methodologies can lead to more efficient, cost-effective, and environmentally benign routes to valuable pyridine-based compounds. The development of greener synthetic pathways, such as those utilizing micellar catalysis for Suzuki couplings in the synthesis of drugs like Sonidegib, further underscores the trend towards more sustainable practices in the pharmaceutical industry.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. An environmentally responsible 3-pot, 5-step synthesis of the antitumor agent sonidegib using ppm levels of Pd catalysis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An environmentally responsible 3-pot, 5-step synthesis of the antitumor agent sonidegib using ppm levels of Pd catalysis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,3,5-Trichloropyridine-4-carbaldehyde: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,3,5-Trichloropyridine-4-carbaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Due to its classification as a chlorinated pyridine compound, this compound is considered hazardous waste and requires specialized disposal procedures. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is critical to handle this compound with the appropriate personal protective equipment (PPE) to prevent exposure. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Personal Protective Equipment (PPE) Summary:
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3] | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[3] | Prevents skin contact, which can be harmful.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Recommended, especially in poorly ventilated areas or when dealing with spills, to avoid inhalation of harmful vapors.[3] |
| Protective Clothing | A lab coat, closed-toe shoes, and long pants should be worn to minimize skin exposure.[3] | Minimizes the risk of accidental skin contact. |
Spill Management Protocol
In the event of a spill, immediate action is necessary to contain and clean up the material safely.
-
Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment : Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[3] For solid spills, carefully sweep or scoop the material to avoid generating dust.[3]
-
Collection : Place the absorbed or collected material into a clearly labeled, sealed container for hazardous waste.[3]
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound and other chlorinated organic compounds is incineration at a licensed hazardous waste facility.[3]
-
Waste Segregation and Collection :
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.[3]
-
This compound should be segregated as chlorinated organic waste. Do not mix with non-halogenated waste streams.[2]
-
Keep this waste separate from incompatible materials such as strong oxidizing agents and strong acids.[4]
-
-
Container Labeling :
-
The container must be clearly labeled with the words "Hazardous Waste".
-
Include the full chemical name: "this compound". Do not use abbreviations or chemical formulas.
-
For mixtures, list all constituents and their approximate percentages.
-
-
Storage :
-
Professional Disposal :
-
Documentation :
-
Maintain a detailed record of the waste, including its composition, quantity, and the date of collection for disposal, to ensure regulatory compliance.[3]
-
Disposal Workflow Diagram
Caption: Disposal Workflow for this compound
References
Personal protective equipment for handling 2,3,5-Trichloropyridine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of 2,3,5-Trichloropyridine-4-carbaldehyde. Adherence to these procedures is essential for minimizing risk and ensuring a safe laboratory environment. The following recommendations are based on best practices for handling analogous chemical compounds.
Personal Protective Equipment (PPE)
When working with this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields or goggles are the minimum requirement. A face shield should be worn over safety glasses when there is a risk of splashing or dust generation.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for providing short-term protection against a wide range of chemicals.[1][3] It is crucial to inspect gloves for any signs of damage before use and to replace them immediately if contact with the chemical occurs.[1] For tasks involving a higher risk of exposure, wearing two pairs of gloves (double gloving) is recommended.[1] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned to maximize skin coverage.[1] Clothing worn underneath the lab coat should be made of natural fibers, such as cotton.[1] |
| Foot Protection | Closed-toe Shoes | Shoes that completely cover the foot are required.[1] Perforated shoes, sandals, and open-toed footwear are not permitted in the laboratory.[1] |
| Respiratory Protection | Respirator | All handling of this chemical should be conducted in a well-ventilated area, ideally within a chemical fume hood.[3] If engineering controls are insufficient to control dust or vapors, a NIOSH-approved respirator may be necessary.[4] |
Experimental Protocol: Safe Handling and Disposal
I. Preparation and Handling
-
Ventilation: Ensure the work area is well-ventilated. All handling of this compound should be performed inside a certified chemical fume hood to minimize the risk of inhalation.[3]
-
PPE Inspection: Before beginning work, thoroughly inspect all personal protective equipment to ensure it is in good condition and free from defects.
-
Safe Handling Practices: Avoid direct contact with skin and eyes.[4] Prevent the formation of dust and aerosols.[4] Use non-sparking tools to avoid ignition sources.[4][5]
-
Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[6]
II. Post-Handling and Decontamination
-
Hand Washing: After handling the compound, thoroughly wash your hands and any other exposed skin with soap and water.[1]
-
Surface Decontamination: Decontaminate the work surface and any equipment used during the procedure.
III. Disposal Plan
-
Waste Characterization: All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.[1]
-
Waste Collection: Collect and store all hazardous waste in appropriately labeled, sealed containers.
-
Disposal Method: Dispose of hazardous waste through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[4] Do not dispose of this chemical down the drain or in regular trash.[4]
-
Container Disposal: Empty containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes before disposing of it in a sanitary landfill.[4]
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
